Dehydrozingerone
Description
Dehydrozingerone has been reported in Fibraurea tinctoria and Curcuma longa with data available.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKBSMFXWNGRE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish, needle like crystals, sweet warm and tenacious odour | |
| Record name | Vanillylidene acetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water, moderately soluble (in ethanol) | |
| Record name | Vanillylidene acetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1080-12-2, 22214-42-2 | |
| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillylidene acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydrozingerone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLYLIDENE ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Dehydrozingerone from Vanillin and Acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally found in the rhizomes of ginger (Zingiber officinale). It serves as a structural analog to curcumin and has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides an in-depth overview of the synthesis of dehydrozingerone via the Claisen-Schmidt (crossed-aldol) condensation of vanillin and acetone. It details various experimental protocols, compares reaction conditions and yields, and outlines the characterization of the final product. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
The synthesis of dehydrozingerone from readily available and inexpensive starting materials, vanillin and acetone, is a classic example of a base-catalyzed crossed-aldol condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly useful for constructing α,β-unsaturated ketone moieties, which are prevalent in many biologically active molecules. The simplicity and efficiency of this synthesis make dehydrozingerone an attractive scaffold for the development of novel therapeutic agents. This document aims to provide a comprehensive technical overview of this synthetic process, consolidating data from various studies to aid in the reproducible and optimized production of dehydrozingerone for research and development purposes.
The Claisen-Schmidt Condensation: Mechanism and Workflow
The synthesis of dehydrozingerone proceeds via a Claisen-Schmidt condensation, a type of crossed-aldol condensation involving an aldehyde (vanillin) and a ketone (acetone) in the presence of a base. The generally accepted mechanism involves the deprotonation of the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, dehydrozingerone.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of dehydrozingerone.
General Experimental Workflow
The overall process for the synthesis and purification of dehydrozingerone can be visualized as a multi-step workflow.
Caption: General experimental workflow for dehydrozingerone synthesis.
Experimental Protocols and Data
Various methods for the synthesis of dehydrozingerone have been reported, primarily differing in the choice of base, reaction time, and temperature. This section details some of these protocols and summarizes the resulting quantitative data.
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis with Sodium Hydroxide [1]
-
Preparation of Reactants: Dissolve 4.0 g of vanillin in 20 mL of acetone in a beaker.
-
Initiation of Reaction: To the vanillin-acetone solution, add 20 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction: Stopper the beaker and allow the mixture to stand at room temperature for 48 hours, with occasional stirring. The solution will darken over time.
-
Acidification and Precipitation: After the reaction period, place the beaker in an ice bath and acidify the dark-colored mixture by slowly adding 60 mL of 10% hydrochloric acid while stirring. A yellowish-brown solid will precipitate.
-
Isolation of Crude Product: Filter the solid material using a Büchner funnel and wash it several times with cold water.
-
Purification: Recrystallize the crude product from 50% aqueous ethanol to obtain pure dehydrozingerone as yellow crystals.
Protocol 2: Modified Synthesis with Potassium Hydroxide [2]
-
Preparation of Reactants: In a flask, dissolve vanillin in acetone.
-
Initiation of Reaction: Cool the solution in an ice bath and add a solution of potassium hydroxide dropwise while stirring. Continue stirring overnight at room temperature.
-
Acidification and Precipitation: Acidify the crude mixture with 10% hydrochloric acid, which will cause a yellow powder to precipitate.
-
Isolation of Crude Product: Filter the precipitate through Whatman No. 1 filter paper in a Büchner funnel under vacuum.
-
Purification: Wash the collected solid with water and dry it. Recrystallize the product from hot aqueous ethanol to yield shiny, light yellow crystals of dehydrozingerone.
Protocol 3: Microwave-Assisted Green Synthesis [3]
-
Preparation of Reactants: In a reaction vessel suitable for microwave synthesis, mix vanillin and acetone in a 1:10 molar ratio.
-
Addition of Catalyst and Ionic Liquid: Add a 2.5 M NaOH solution and 5% (w/v) of 1-decyl-3-methylimidazolium bromide ([DMIM]Br) ionic liquid.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for 120 minutes at 50°C and 300 W.
-
Work-up and Purification: After the reaction, the product can be isolated and purified, yielding a bright yellow solid.
Quantitative Data Summary
The choice of synthetic route significantly impacts the reaction time and yield of dehydrozingerone. The following table summarizes key quantitative data from various reported syntheses.
| Method | Base/Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Conventional | 10% NaOH | 48 hours | Room Temp. | 50 | 126-127 | [1] |
| Modified Conventional | KOH | 24 hours | Room Temp. | 92 | 129-131 | [2] |
| Conventional | Not specified | 24-48 hours | Room Temp. | 33-50 | 126-128 | [3] |
| Microwave-Assisted (MAOS) | 2.5 M NaOH / 5% [DMIM]Br | 120 minutes | 50°C | 62.96 | 129-130 | [3] |
| Alternative Conventional | 2.5 M NaOH / LiCl / NiCl₂·6H₂O | 2-2.3 hours | 40°C | - | - | [3] |
| Aldol Condensation | Aqueous NaOH | 5 hours | - | 97 | - | [4] |
Characterization of Dehydrozingerone
The identity and purity of the synthesized dehydrozingerone are confirmed through various analytical techniques.
Physicochemical Properties
-
Solubility: Soluble in alcohol, insoluble in water[1]
-
Molecular Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol
Spectroscopic Data
The structure of dehydrozingerone is unequivocally confirmed by spectroscopic analysis.
Infrared (IR) Spectroscopy: [2][5] The IR spectrum of dehydrozingerone exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3463 | -OH (hydroxyl) stretching |
| ~1679 | C=O (α,β-unsaturated ketone) |
| ~1580, 1519 | C=C (aromatic ring) |
| ~968 | trans R-CH=CH-R |
Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][5] Both ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of dehydrozingerone.
¹H NMR (CDCl₃, ppm):
-
δ 7.43 (d, 1H, J = 16.3 Hz, olefinic proton)
-
δ 7.06 (dd, 1H, J = 2.1 and 6.1 Hz, aromatic proton)
-
δ 7.03 (d, 1H, J = 2.05 Hz, aromatic proton)
-
δ 6.92 (d, 1H, J = 8.15 Hz, aromatic proton)
-
δ 6.57 (d, 1H, J = 16.25 Hz, olefinic proton)
-
δ 6.24 (s, broad, 1H, phenolic -OH)
-
δ 3.90 (s, 3H, -OCH₃)
-
δ 2.35 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, ppm):
-
δ 198.69 (C=O)
-
δ 148.48, 147.08, 144.00, 126.93, 124.98, 123.61, 115.00, 109.53 (aromatic and olefinic carbons)
-
δ 56.03 (-OCH₃)
-
δ 27.34 (-COCH₃)
Mass Spectrometry (MS): [2] Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 193.08.
Conclusion
The synthesis of dehydrozingerone from vanillin and acetone is a robust and versatile reaction that can be accomplished through various protocols. While conventional methods using sodium hydroxide are straightforward, they often require long reaction times and result in moderate yields. The use of potassium hydroxide has been shown to significantly improve the yield and reduce the reaction time. Furthermore, green chemistry approaches, such as microwave-assisted organic synthesis in the presence of ionic liquids, offer a more efficient and environmentally friendly alternative. This guide provides the necessary technical details for researchers to select and implement a synthetic strategy that best suits their laboratory capabilities and research objectives, facilitating further investigation into the promising pharmacological properties of dehydrozingerone and its derivatives.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
Dehydrozingerone: A Technical Guide to its Biological Activities and Pharmacological Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone (DHZ), a phenolic compound derived from ginger (Zingiber officinale) and a structural analog of curcumin, has emerged as a molecule of significant interest in pharmacological research.[1][2][3][4] Possessing greater aqueous solubility and stability than its parent compound, curcumin, DHZ exhibits a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects.[5][6][7][8][9][10] This technical guide provides a comprehensive overview of the pharmacological properties of dehydrozingerone, detailing its mechanisms of action across various signaling pathways. It includes a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions to serve as a resource for researchers in the fields of pharmacology and drug discovery.
Anticancer Properties
Dehydrozingerone has demonstrated notable antiproliferative effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest, promotion of apoptosis, and the accumulation of intracellular reactive oxygen species (ROS).[2][10][11]
Mechanism of Action
DHZ exerts its anticancer effects by intervening in critical cellular processes. In human colon cancer (HT-29) cells, it has been shown to induce cell cycle arrest at the G2/M phase and trigger the accumulation of intracellular ROS.[2][11] In a rat castration-resistant prostate cancer cell line (PLS10), DHZ treatment resulted in cell cycle arrest at the G1 phase.[7][10][12] This suggests that the specific mechanism may be cell-type dependent. Furthermore, in vivo studies using a PLS10 xenograft model showed that DHZ could inhibit tumor growth by suppressing both cell proliferation and angiogenesis.[7][10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dehydrozingerone against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PLS10 | Prostate Cancer | 153.13 ± 11.79 | [7][12] |
| HT-29 | Colon Cancer | - (Dose-dependent inhibition) | [2][11] |
| HeLa | Cervical Cancer | 8.63 (Butyl derivative) | |
| LS174 | Colorectal Cancer | 10.17 (Benzyl derivative) | [13] |
| A549 | Lung Cancer | 12.15 (Benzyl derivative) | [13] |
Experimental Protocol: Cell Viability Assay (WST-1 Method)
This protocol is adapted from studies evaluating DHZ's effect on prostate cancer cells.[7][10][14]
-
Cell Seeding: Plate PLS10 cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of dehydrozingerone (e.g., 0-200 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48 hours.
-
WST-1 Reagent Addition: Add 10 µL of Water Soluble Tetrazolium salt (WST-1) reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Signaling Pathway
References
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dehydrozingerone | 1080-12-2 | Benchchem [benchchem.com]
- 5. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]
- 7. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]
- 11. Dehydrozingerone, a Structural Analogue of Curcumin, Induces Cell-Cycle Arrest at the G2/M Phase and Accumulates Intracellular ROS in HT-29 Human Colon Cancer Cells [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dehydrozingerone: A Technical Deep-Dive into its Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DHZ), a phenolic compound structurally related to curcumin, has emerged as a promising candidate in cancer research.[1] Isolated from the rhizomes of ginger (Zingiber officinale), this small molecule has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] Its structural simplicity and favorable pharmacokinetic profile compared to curcumin make it an attractive scaffold for the development of novel cancer therapeutics.[3][4] This technical guide provides an in-depth analysis of the current understanding of dehydrozingerone's mechanism of action in cancer cells, focusing on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information is compiled from peer-reviewed scientific literature to aid researchers and drug development professionals in their exploration of DHZ as a potential anticancer agent.
Cytotoxicity and Antiproliferative Effects
Dehydrozingerone exhibits cytotoxic and antiproliferative effects across a variety of cancer cell lines. Its potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the specific derivative of DHZ.
Table 1: IC50 Values of Dehydrozingerone and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Dehydrozingerone (DZG) | PLS10 | Rat Prostate Cancer | 153.13 ± 11.79 | [3] |
| Dehydrozingerone Butyl Derivative | HeLa | Cervical Cancer | 8.63 | [5] |
| Dehydrozingerone Benzyl Derivative | LS174 | Colon Cancer | 10.17 | [5] |
| Dehydrozingerone Benzyl Derivative | A549 | Lung Cancer | 12.15 | [5] |
Core Mechanisms of Action
Dehydrozingerone's anticancer activity is attributed to its ability to modulate several key cellular processes, including cell cycle progression, apoptosis, and the generation of reactive oxygen species.
Cell Cycle Arrest
A primary mechanism by which DHZ exerts its antiproliferative effects is through the induction of cell cycle arrest. The specific phase of arrest appears to be cell-type dependent.
-
G1 Phase Arrest in Prostate Cancer: In castration-resistant prostate cancer cells (PLS10), dehydrozingerone induces cell cycle arrest at the G1 phase.[3][4] This arrest is associated with a significant downregulation of Cyclin D1 , a key protein that promotes the transition from G1 to S phase.[3]
-
G2/M Phase Arrest in Colon Cancer: In contrast, in HT-29 human colon cancer cells, DHZ treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[2] This G2/M arrest is accompanied by the upregulation of p21Waf1/Cip1 , a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle checkpoints.[2]
References
- 1. STAT3 acts through pre-existing nucleosome-depleted regions bound by FOS during an epigenetic switch linking inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of STAT3 binding sites to SMG1 mining ChiP-seq datasets [bio-protocol.org]
Dehydrozingerone: A Technical Guide to its Natural Sources, Isolation from Ginger, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone, a phenolic compound structurally related to curcumin, is a promising natural product with a wide range of biological activities.[1][2] This technical guide provides an in-depth overview of dehydrozingerone, with a focus on its natural occurrence, a detailed protocol for its isolation from ginger (Zingiber officinale), and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of Dehydrozingerone
Dehydrozingerone is a naturally occurring compound primarily found in the rhizomes of ginger (Zingiber officinale).[1][2] It is considered a structural analog of curcumin, the main active component of turmeric.[3] While ginger is the most well-documented natural source, the presence of dehydrozingerone in other plant species is not extensively reported in the current literature. The concentration of dehydrozingerone in ginger can be influenced by factors such as the ginger variety, geographical origin, and processing methods.[4][5]
Isolation of Dehydrozingerone from Zingiber officinale
The following section details a comprehensive protocol for the isolation and purification of dehydrozingerone from fresh ginger rhizomes. This protocol is a synthesized methodology based on established phytochemical extraction and purification techniques.[6][7][8]
Experimental Protocol: Isolation and Purification
Objective: To isolate and purify dehydrozingerone from fresh ginger rhizomes.
Materials and Reagents:
-
Fresh ginger rhizomes (Zingiber officinale)
-
Ethanol (95%)
-
Ethyl acetate
-
n-Hexane
-
Methanol
-
Silica gel (for column chromatography, 60-120 mesh)
-
Pre-coated silica gel TLC plates (GF254)
-
Rotary evaporator
-
Chromatography column
-
Standard analytical balance
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of Plant Material:
-
Wash fresh ginger rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and air-dry or freeze-dry them to remove moisture.[4]
-
Grind the dried rhizome pieces into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the ginger powder (e.g., 500 g) with 95% ethanol (2.5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in distilled water (500 mL) and partition successively with n-hexane (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).
-
Collect the ethyl acetate fraction, as dehydrozingerone is expected to be present in this fraction due to its polarity.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the crude ethyl acetate extract.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) using a slurry of silica gel in n-hexane.
-
Adsorb the crude ethyl acetate extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).[6]
-
Collect fractions of approximately 50 mL each and monitor the separation process using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a dehydrozingerone standard (if available) or the major compound of interest.
-
-
Crystallization and Purification:
-
Concentrate the pooled fractions containing dehydrozingerone.
-
Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.
-
Filter the crystals and wash them with a small amount of cold methanol to obtain purified dehydrozingerone.
-
Further purification can be achieved by recrystallization.
-
-
Characterization:
-
Determine the melting point of the purified crystals.
-
Characterize the structure of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its identity as dehydrozingerone.[2]
-
Experimental Workflow Diagram
Quantitative Data
The concentration of dehydrozingerone in ginger rhizomes and the yield of its isolation can vary significantly depending on the source of the ginger and the extraction and purification methods employed. The following table summarizes representative data on extraction yields from ginger, although specific yields for isolated dehydrozingerone are not widely reported.
| Extraction Method | Solvent | Extraction Yield (%) | Reference |
| Soxhlet Extraction | Water | 17.93 | [9] |
| Soxhlet Extraction | Ethanol | 17.70 | [9] |
| Soxhlet Extraction | Ethyl Acetate | 8.28 | [9] |
| Soxhlet Extraction | n-Hexane | 4.82 | [9] |
| Subcritical Water | Water + 2% Ethanol | Not specified | [10] |
Biological Activities and Signaling Pathways
Dehydrozingerone exhibits a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity: MAPK/NF-κB Pathway
Dehydrozingerone has been shown to exert potent anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the MAPK cascade (including p38 and JNK) is activated, leading to the phosphorylation and activation of downstream targets. Simultaneously, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus.[12][13] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Dehydrozingerone can inhibit the phosphorylation of key kinases in the MAPK pathway and also prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent inflammatory responses.[11]
Metabolic Regulation: AMPK Pathway
Dehydrozingerone has been demonstrated to play a role in regulating cellular energy metabolism through the activation of AMP-activated protein kinase (AMPK).[1][14][15] AMPK is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The upstream kinases Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ) are responsible for phosphorylating and activating AMPK.[16][17] Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., lipid and protein synthesis). Dehydrozingerone promotes the phosphorylation and activation of AMPK, which in turn can lead to increased glucose uptake (e.g., via GLUT4 translocation) and improved insulin sensitivity.[1] This makes dehydrozingerone a compound of interest for metabolic disorders.
Conclusion
Dehydrozingerone, a key bioactive compound isolated from ginger, presents a compelling profile for further scientific investigation and potential therapeutic development. Its well-documented anti-inflammatory and metabolic regulatory properties, mediated through the modulation of the MAPK/NF-κB and AMPK signaling pathways, highlight its potential in addressing a range of pathological conditions. The detailed isolation protocol and summary of its biological activities provided in this guide aim to facilitate future research into this promising natural product. Further studies are warranted to fully elucidate its therapeutic potential and to establish standardized methods for its quantification in natural sources.
References
- 1. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sid.ir [sid.ir]
- 11. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]
- 16. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone (DHZ), a phenolic compound derived from ginger rhizomes, has emerged as a significant scaffold in medicinal chemistry.[1][2] As a structural analog of curcumin, it possesses a wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides an in-depth overview of dehydrozingerone and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key biological assays and synthesis are also provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of these promising therapeutic agents.
Introduction
Dehydrozingerone, chemically known as 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one, is a naturally occurring compound that constitutes a structural half of curcumin.[1][2] Its versatile chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carbonyl system, makes it an attractive starting point for the synthesis of a diverse range of derivatives with enhanced biological activities.[3][5] Modifications such as O-alkylation, glycosylation, and the introduction of various heterocyclic moieties have led to the development of novel compounds with improved potency and specificity.[1][6] This guide explores the synthesis and multifaceted biological significance of these derivatives.
Synthesis of Dehydrozingerone Derivatives
The primary method for synthesizing dehydrozingerone and its derivatives is the Claisen-Schmidt (crossed aldol) condensation.[1][7] This reaction typically involves the condensation of vanillin or its derivatives with acetone or other ketones in the presence of a base.[1][8]
General Synthesis Workflow
The synthesis of dehydrozingerone derivatives can be generalized into a few key steps, as illustrated in the workflow diagram below.
Biological Significance and Mechanisms of Action
Dehydrozingerone derivatives have demonstrated a broad array of biological activities, which are detailed in the following sections.
Antioxidant Activity
The phenolic hydroxyl group in dehydrozingerone and its derivatives is crucial for their antioxidant activity, primarily through hydrogen atom transfer (HAT) to scavenge free radicals.[9][10]
Table 1: Antioxidant Activity of Dehydrozingerone and its Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Dehydrozingerone | DPPH | 103.35 | [3] |
| Mannich Base Derivative 2e (dimethylamine moiety) | DPPH | 50.23 | [3] |
| Quercetin (Standard) | DPPH | 21.74 | [3] |
Antimicrobial Activity
The α,β-unsaturated carbonyl group present in the conjugation system of dehydrozingerone and its derivatives is believed to be responsible for their antibacterial and antifungal properties.[1][5]
Table 2: Antimicrobial Activity of Dehydrozingerone Derivatives
| Compound | Organism | Zone of Inhibition (mm) | Concentration | Reference |
| Dehydrozingerone | Listeria monocytogenes | ~18 | 20 µmoles | [11] |
| Methyl-dehydrozingerone | Salmonella typhi | ~20 | 20 µmoles | [11] |
| Dehydrozingerone glucoside tetra acetate | Bacillus subtilis | ~22 | 20 µmoles | [11] |
| Erythromycin (Standard) | Listeria monocytogenes | 26 ± 1.0 | 15 µ g/disc | [11] |
| Ciprofloxacin (Standard) | Escherichia coli | 25 ± 2.0 | 5 µ g/disc | [11] |
Anti-inflammatory Activity
Dehydrozingerone and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[9][12][13]
Table 3: Anti-inflammatory Activity of Dehydrozingerone Derivatives
| Compound | Assay | IC50 (mM) | Reference |
| Mannich Base Derivative 2c (N-methylpiperazine moiety) | Inhibition of heat-induced albumin denaturation | 7.20 | [14] |
| Dehydrozingerone | Inhibition of heat-induced albumin denaturation | Inactive | [14] |
| Diclofenac Sodium (Standard) | Inhibition of heat-induced albumin denaturation | 8.03 | [14] |
Dehydrozingerone derivatives have been shown to inhibit the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB (p65).[1][9] They also suppress the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK.[9][15]
Anticancer Activity
Numerous dehydrozingerone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][16] Their anticancer effects are often attributed to the induction of cell cycle arrest and apoptosis.[17]
Table 4: Anticancer Activity of Dehydrozingerone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydrozingerone | PLS10 (prostate cancer) | 153.13 ± 11.79 | [18] |
| Curcumin (Standard) | PLS10 (prostate cancer) | 20.33 ± 0.58 | [18] |
| Butyl Derivative | HeLa (cervical cancer) | 8.63 | [6][19] |
| Benzyl Derivative | LS174 (colon cancer) | 10.17 | [6][19] |
| Benzyl Derivative | A549 (lung cancer) | 12.15 | [6][19] |
| Chalcone 15 | A549 (lung cancer) | 0.6 µg/mL | |
| Dehydrozingerone analog 11 | KB (nasopharyngeal cancer) | 2.0 µg/mL | [12] |
| Dehydrozingerone analog 11 | KB-VCR (multidrug-resistant) | 1.9 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative dehydrozingerone derivative and for key biological assays.
Synthesis of Mannich Bases of Dehydrozingerone Derivatives[20]
-
Preparation of Reactants : Add dehydrozingerone (1.92 g; 10 mmol) to a mixture of formaldehyde solution (1.92 mL; 15 mmol) and a secondary amine (15 mmol) in 9 mL of ethanol.
-
Reaction : Stir the mixture for 30 minutes, then reflux at 79°C for 30 minutes. Continue stirring at 25°C for 2-7 hours, monitoring the reaction progress by TLC.
-
Work-up : Evaporate approximately 75% of the solvent under reduced pressure and refrigerate the mixture overnight.
-
Purification : Filter the resulting product, wash with cold ethanol, and dry under vacuum at 30-40°C. Further purify by flash column chromatography.
DPPH Radical Scavenging Assay[21]
-
Reagent Preparation : Prepare a 0.1 mM working solution of DPPH in methanol. Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid).[20]
-
Reaction : Mix equal volumes of the sample/control dilutions and the DPPH working solution.[20]
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[20]
-
Measurement : Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[20]
-
Calculation : Calculate the percentage of scavenging activity and determine the IC50 value.[20]
Antimicrobial Susceptibility Testing (Disk Diffusion Method)[3][6]
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[6]
-
Inoculation : Evenly streak the bacterial suspension onto a Mueller-Hinton agar plate.[6]
-
Disk Placement : Aseptically place paper disks impregnated with the test compounds onto the agar surface.[21]
-
Incubation : Invert the plates and incubate at 37°C for 16-24 hours.[8]
-
Measurement : Measure the diameter of the zones of inhibition in millimeters.[8]
In Vitro Anti-inflammatory Assay (Inhibition of Heat-Induced Albumin Denaturation)[14][23]
-
Reaction Mixture Preparation : Prepare a 5 mL reaction mixture containing 0.2 mL of 1-2% egg albumin solution, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[22]
-
Incubation : Incubate the reaction mixtures at 37±2°C for 30 minutes.[22]
-
Heating : Heat the mixtures in a water bath at 70±2°C for 15 minutes.[22]
-
Measurement : After cooling, measure the absorbance at 660 nm.[23]
-
Calculation : Calculate the percentage inhibition of protein denaturation and determine the IC50 value.[23]
MTT Assay for Anticancer Activity[4][5]
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.[24]
-
Treatment : Treat the cells with various concentrations of the dehydrozingerone derivatives and incubate for 24-96 hours.[5]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculation : Determine the percentage of cell viability and calculate the IC50 value.[5]
Conclusion
Dehydrozingerone and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug discovery and development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in this field, facilitating further exploration of the therapeutic potential of these remarkable molecules. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.
References
- 1. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asm.org [asm.org]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 8. academic.oup.com [academic.oup.com]
- 9. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund’s Adjuvant-Induced Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 22. medwinpublishers.com [medwinpublishers.com]
- 23. innpharmacotherapy.com [innpharmacotherapy.com]
- 24. texaschildrens.org [texaschildrens.org]
Dehydrozingerone: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone (DHZ), a phenolic compound derived from ginger (Zingiber officinale) and a structural analog of curcumin, is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2] Possessing greater stability and water solubility than curcumin, dehydrozingerone offers a significant advantage for potential clinical applications.[3][4] This technical guide provides an in-depth review of the current scientific literature on dehydrozingerone, focusing on its therapeutic potential across various disease models. It summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways through which dehydrozingerone exerts its effects, including its anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic regulatory properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to Dehydrozingerone
Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a natural product that represents half of the chemical structure of curcumin.[5] It is recognized for a broad range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][5][6] Its favorable pharmacokinetic profile compared to curcumin, particularly its enhanced bioavailability, makes it a subject of intense research for therapeutic development.[5][7] This guide synthesizes the existing preclinical data to provide a clear overview of its potential.
Pharmacological Properties and Therapeutic Potential
Anti-inflammatory and Antioxidant Activity
Dehydrozingerone demonstrates significant anti-inflammatory and antioxidant properties by modulating key signaling pathways and reducing oxidative stress.
-
Endothelial Dysfunction and Atherosclerosis: In human umbilical vein endothelial cells (HUVEC), dehydrozingerone and its dimer have been shown to reduce hydrogen peroxide-induced reactive oxygen species (ROS) production.[8] They also inhibit the expression of adhesion molecules ICAM-1 and VCAM-1, which are crucial in the development of atherosclerosis. This effect is mediated, in part, through the inhibition of NF-κB activation.[8]
-
Rheumatoid Arthritis: In a complete Freund's adjuvant (CFA)-induced arthritis model in rats, dehydrozingerone administration significantly suppressed the levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6.[9]
-
Acute Lung Injury: A derivative, Dehydrozingerone-6, showed potent anti-inflammatory activity in a lipopolysaccharide (LPS)-induced acute lung injury mouse model by downregulating iNOS, COX-2, and NF-κB/p65.[10]
-
Radical Scavenging: Dehydrozingerone is an effective scavenger of free radicals, including hydroxyl and peroxyl radicals.[11] It inhibits lipid peroxidation, a key process in cellular damage.[12][13]
Anticancer Activity
Dehydrozingerone exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Prostate Cancer: Dehydrozingerone inhibits the proliferation of castration-resistant prostate cancer cells (PLS10) by inducing cell cycle arrest in the G1 phase.[5][7] In a PLS10 xenograft model, it significantly reduced tumor growth by inhibiting both cell proliferation and angiogenesis.[5][14]
-
Colon Cancer: In HT-29 human colon cancer cells, dehydrozingerone was found to induce cell-cycle arrest at the G2/M phase and lead to the accumulation of intracellular ROS.[15]
-
Hepatitis B Virus: Dehydrozingerone has shown moderate inhibitory activity on the secretion of Hepatitis B surface antigen (HBsAg) in HepG 2 cells.[16]
Neuroprotective Effects
The neuroprotective properties of dehydrozingerone are linked to its antioxidant and anti-inflammatory actions.
-
Parkinson's Disease: In a Drosophila model of Parkinson's disease (LRRK2 mutation), dehydrozingerone and its dimer improved motor behavior and prevented dopaminergic neuronal loss.[17][18] The dimer, in particular, showed a more potent neuroprotective effect, recovering motor disability and reducing mitochondrial damage after prolonged treatment.[17]
-
Cognitive Function: While one study on aluminum-induced cognitive dysfunction in rats did not show improvement with dehydrozingerone, its potential in other neurodegenerative models is still under investigation.[3] Its ability to protect brain cells from oxidative stress and inflammation is a key area of interest for preventing age-related cognitive decline.[19]
-
Anticonvulsant Activity: Dehydrozingerone has demonstrated dose-dependent anticonvulsant activity in a maximum electroshock seizure (MES) model in rats.[20]
Metabolic Health
Dehydrozingerone has shown promise in managing metabolic disorders by improving glucose metabolism and reducing lipid accumulation.
-
Obesity and Diabetes: In high-fat diet-induced obese mice, dehydrozingerone suppressed weight gain, lipid accumulation, and hyperglycemia.[21] It also regulated fasting blood glucose and leptin levels and inhibited renal lipotoxicity.[22]
-
Insulin Sensitivity: The beneficial metabolic effects are attributed to its ability to activate the AMP-activated protein kinase (AMPK) pathway in skeletal muscle, which increases glucose uptake and improves systemic insulin sensitivity.[21]
-
Diabetic Wound Healing: Both systemic and topical gel formulations of dehydrozingerone have been shown to improve the rate of wound healing in diabetic rats by modulating AMPK, TNF-α, and matrix metalloproteinases (MMPs).[23]
Quantitative Pharmacological Data
The following tables summarize the quantitative data from various preclinical studies on dehydrozingerone and its derivatives.
Table 1: In Vitro Efficacy (IC50 Values)
| Compound | Cell Line / Assay | Effect | IC50 Value | Reference(s) |
| Dehydrozingerone | PLS10 (Prostate Cancer) | Antiproliferation | 153.13 ± 11.79 µM | [5][24] |
| Dehydrozingerone | HepG 2 | Inhibition of HBsAg secretion | 0.50 mM | [16] |
| Dehydrozingerone-6 | RAW 264.7 Macrophages | Inhibition of cytokines | ~10 µM (97% viability) | [10] |
| DHZ-Cyclopropyl Derivative (Butyl) | HeLa (Cervical Cancer) | Cytotoxicity | 8.63 µM | [25] |
| DHZ-Cyclopropyl Derivative (Benzyl) | LS174 (Colon Cancer) | Cytotoxicity | 10.17 µM | [25] |
| DHZ-Cyclopropyl Derivative (Benzyl) | A549 (Lung Cancer) | Cytotoxicity | 12.15 µM | [25] |
| DHZ-Mannich Base (2c) | Albumin Denaturation | Anti-inflammatory | Comparable to Diclofenac | [26][27] |
| DHZ-Mannich Base (2e) | DPPH Scavenging | Antioxidant | Moderate activity | [26][27] |
Table 2: In Vivo Efficacy and Dosing
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Outcome(s) | Reference(s) |
| Dehydrozingerone | PLS10 Xenograft (Mice) | Prostate Cancer | 30 mg/kg (i.p.) | Significant decrease in tumor volume | [5][14] |
| Dehydrozingerone | High-Fat Diet (Mice) | Obesity / Diabetes | Not specified | Suppressed weight gain and hyperglycemia | [21] |
| Dehydrozingerone | Drosophila melanogaster (LRRK2) | Parkinson's Disease | 0.5 mM and 1 mM in food | Improved climbing, prevented neuron loss | [17][18] |
| Dehydrozingerone | MES-induced Seizure (Rats) | Epilepsy | 100 mg/kg | 80% anti-MES activity | [20] |
| Dehydrozingerone-6 | LPS-induced Lung Injury (Mice) | Acute Lung Injury | 50 mg/kg | Protected lung tissue, inhibited IL-6 & TNF-α | [10] |
| Dehydrozingerone | CFA-induced Arthritis (Rats) | Rheumatoid Arthritis | Not specified | Suppressed pro-inflammatory cytokines | [9] |
| Dehydrozingerone | Excisional Wound (Diabetic Rats) | Diabetic Wound Healing | 100 mg in 1g topical gel | Improved rate of healing | [23] |
Mechanisms of Action and Signaling Pathways
Dehydrozingerone exerts its therapeutic effects by modulating multiple cellular signaling pathways.
Anti-inflammatory Pathway (NF-κB)
Dehydrozingerone inhibits inflammation by blocking the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes like adhesion molecules and cytokines.
Caption: Dehydrozingerone inhibits the NF-κB signaling pathway.
Metabolic Regulation Pathway (AMPK)
Dehydrozingerone promotes beneficial metabolic effects by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK enhances glucose uptake and utilization.
Caption: Dehydrozingerone activates the AMPK pathway to improve metabolic health.
Anticancer Pathway (Cell Cycle Arrest)
In cancer cells, dehydrozingerone can induce cell cycle arrest, preventing proliferation. For example, in prostate cancer cells, it causes arrest at the G1 phase.
Caption: Dehydrozingerone induces G1 phase cell cycle arrest.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Synthesis of Dehydrozingerone
Dehydrozingerone is typically synthesized via a Claisen-Schmidt (aldol) condensation reaction.[28]
-
Reactants: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[5][20]
-
Catalyst: A base, such as sodium hydroxide (NaOH), is used to catalyze the reaction.[5][8]
-
Procedure:
-
Vanillin is dissolved in acetone in a round-bottom flask, often cooled in an ice bath.[5]
-
An aqueous or ethanolic solution of NaOH is added dropwise to the stirred mixture.[5][8]
-
The mixture is stirred at room temperature for a specified period (e.g., 1 to 12 hours).[5][8]
-
The reaction is quenched by acidification with an acid (e.g., 10% HCl) until a precipitate forms.[8][20]
-
The solid product is collected by filtration, washed with cold water, and dried.[5]
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield a light-yellow solid.[5]
-
Cell Viability and Proliferation Assays
-
WST-1 Assay (Prostate Cancer Cells):
-
PLS10 cells are seeded in 96-well plates.[24]
-
After adherence, cells are treated with varying concentrations of dehydrozingerone (e.g., 0–200 µM) or a vehicle control for a specified time (e.g., 48 hours).[24]
-
WST-1 reagent is added to each well and incubated.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.[24]
-
-
Trypan Blue Exclusion Analysis (HUVEC):
Intracellular ROS Production Assay
-
Cell Culture and Treatment: HUVEC are pretreated with dehydrozingerone or its dimer at desired concentrations (e.g., 10 μg/mL).[8]
-
Induction of Oxidative Stress: Cells are then exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂ at 300 μM), to induce ROS production.[8]
-
Detection:
-
A fluorescent probe sensitive to ROS (e.g., DCFH-DA) is added to the cells.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer.
-
The mean fluorescence intensity (MFI) is calculated and compared between treated and untreated groups.[8]
-
In Vivo Xenograft Model (Prostate Cancer)
-
Animal Model: Male nude mice are used.[14]
-
Cell Implantation: PLS10 castration-resistant prostate cancer cells are injected subcutaneously into the flank of each mouse.[14]
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. Dehydrozingerone (e.g., 30 mg/kg body weight) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection, on a regular schedule.[5][14]
-
Monitoring: Tumor volume is measured periodically with calipers. Body weight is monitored as an indicator of toxicity.[5]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (Ki67) and angiogenesis markers (CD31).[5][14]
Pharmacokinetics and Bioavailability
A significant advantage of dehydrozingerone over curcumin is its improved pharmacokinetic profile. Studies in animal models have shown that after intraperitoneal injection, dehydrozingerone reaches higher concentrations in the serum and remains detectable for a longer duration (up to 3 hours) compared to curcumin.[5][7] It also demonstrates superior tissue distribution, including in the liver and kidneys.[22] This enhanced bioavailability suggests that dehydrozingerone may be more effective in vivo, potentially overcoming a key limitation of curcumin.[5][7]
Conclusion and Future Directions
Dehydrozingerone has emerged as a compelling natural compound with significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and metabolic syndrome. Its multifaceted mechanism of action, combined with a favorable pharmacokinetic profile, positions it as a strong candidate for further drug development.
Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human clinical trials to evaluate safety and efficacy.
-
Derivative Synthesis: Exploring novel derivatives and formulations to further enhance potency, selectivity, and bioavailability.[26][29]
-
Mechanism Elucidation: Deepening the understanding of the specific molecular targets and signaling pathways modulated by dehydrozingerone in different disease contexts.
This technical guide provides a solid foundation for researchers and drug development professionals to appreciate the therapeutic promise of dehydrozingerone and to guide future investigations into this versatile molecule.
References
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund’s Adjuvant-Induced Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Antioxidant properties of dehydrozingerone and curcumin in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]
- 14. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jyoungpharm.org [jyoungpharm.org]
- 27. [PDF] Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives | Semantic Scholar [semanticscholar.org]
- 28. Dehydrozingerone | 1080-12-2 | Benchchem [benchchem.com]
- 29. Anti-inflammatory and analgesic potential of OA-DHZ; a novel semisynthetic derivative of dehydrozingerone - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone: A Technical Guide to its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DHZ), a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a promising natural product with a significant antimicrobial and antifungal profile.[1][2][3] Structurally similar to a half-analog of curcumin, DHZ exhibits a range of biological activities, making it a compelling candidate for further investigation in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the antimicrobial and antifungal spectrum of dehydrozingerone, detailing its activity against various pathogens, its mechanisms of action, and standardized protocols for its evaluation.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of dehydrozingerone has been quantified using various methods, primarily determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and zones of inhibition. The following tables summarize the available quantitative data.
Table 1: Antifungal Activity of Dehydrozingerone
| Fungal Species | MIC (µM) | MFC (µM) | Zone of Inhibition (mm) |
| Aspergillus niger | 755 - 911 | 880 - 1041 | 31.0 ± 1.0 |
| Aspergillus flavus | 755 - 911 | 880 - 1041 | 20.5 ± 2.5 |
| Aspergillus oryzae | 755 - 911 | 880 - 1041 | - |
| Aspergillus ochraceus | 755 - 911 | 880 - 1041 | - |
| Fusarium oxysporum | 755 - 911 | 880 - 1041 | - |
| Penicillium chrysogenum | 755 - 911 | 880 - 1041 | - |
| Candida albicans | MIC50 >1000 µg/mL | - | - |
Data sourced from[2][4][5]. Note: MIC and MFC values for Aspergillus, Fusarium, and Penicillium species are presented as a range as reported in the literature.
Table 2: Antibacterial Activity of Dehydrozingerone (Zone of Inhibition)
| Bacterial Species | Zone of Inhibition (mm) at 20 µM |
| Bacillus subtilis | ~18 |
| Listeria monocytogenes | ~22 |
| Escherichia coli | ~19 |
| Salmonella typhi | ~17 |
Data represents approximate values extrapolated from graphical representations in[1].
Table 3: Anti-Biofilm Activity of Dehydrozingerone against Candida albicans
| Concentration (mg/mL) | Growth Inhibition (%) | Biofilm Inhibition (%) | Ergosterol Inhibition (%) |
| 2 | 84.28 | ~50 | 31.34 |
| 1 | 42.85 | ~50 | 27.14 |
| 0.5 | 29.28 | - | 19.52 |
| 0.25 | 12.14 | - | 6.09 |
| 0.125 | 3.57 | - | 1.91 |
Data sourced from[4].
Mechanisms of Action
Dehydrozingerone exerts its antimicrobial and antifungal effects through multiple mechanisms, primarily targeting cellular membranes and key biosynthetic pathways.
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
A primary antifungal mechanism of dehydrozingerone against fungi, such as Candida albicans, is the disruption of the ergosterol biosynthesis pathway.[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. By inhibiting key enzymes in this pathway, dehydrozingerone compromises the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Antibacterial Mechanism: Cell Membrane Disruption
The antibacterial activity of dehydrozingerone is largely attributed to its ability to disrupt the cytoplasmic membrane of bacteria.[1] The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity, dissipation of the ion gradient, and disruption of cellular processes that are dependent on the membrane potential.
Potential for Quorum Sensing Inhibition
Emerging research suggests that dehydrozingerone and related compounds may also interfere with bacterial quorum sensing (QS).[6][7][8][9][10] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting QS signaling, dehydrozingerone could potentially attenuate bacterial pathogenicity and enhance susceptibility to conventional antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dehydrozingerone's antimicrobial and antifungal properties.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Dehydrozingerone (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the dehydrozingerone stock solution in the appropriate growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a microbial inoculum suspension in the growth medium and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted microbial inoculum to each well containing the dehydrozingerone dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control (microbial inoculum in broth without dehydrozingerone) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of dehydrozingerone at which no visible growth is observed.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Dehydrozingerone (dissolved in a suitable solvent)
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Allow the inoculum to dry for a few minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a specific volume (e.g., 50-100 µL) of the dehydrozingerone solution at a known concentration into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve dehydrozingerone) on the same plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters.
Crystal Violet Assay for Biofilm Inhibition
This assay is used to quantify the effect of a compound on the formation of microbial biofilms.
Materials:
-
Dehydrozingerone
-
96-well flat-bottom microtiter plates
-
Sterile microbial growth medium suitable for biofilm formation
-
Microbial inoculum
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure:
-
Dispense 100 µL of microbial culture (adjusted to a specific cell density) into the wells of a 96-well plate.
-
Add 100 µL of dehydrozingerone at various concentrations to the wells. Include a positive control (cells with medium only) and a negative control (medium only).
-
Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours at an appropriate temperature without agitation).
-
After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS) or distilled water.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of 570-600 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to the antimicrobial action of dehydrozingerone.
Caption: Antifungal mechanism of dehydrozingerone via inhibition of the ergosterol biosynthesis pathway.
References
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of dehydrozingerone and its fungitoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 9. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 10. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrozingerone: A Technical Guide to its Anticonvulsant Activity in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrozingerone (DHZ), a phenolic compound derived from ginger, has demonstrated notable anticonvulsant properties in preclinical animal studies. This technical guide provides a comprehensive overview of the existing research on dehydrozingerone's efficacy in established animal models of epilepsy, focusing on the maximal electroshock (MES) model. This document summarizes quantitative data, details experimental methodologies, and visualizes experimental workflows and potential mechanistic pathways. The available evidence suggests that dehydrozingerone's anticonvulsant activity may be attributed, at least in part, to its potent antioxidant and anti-inflammatory properties. However, further investigation into its effects on other seizure models and its interactions with key neurotransmitter systems is warranted to fully elucidate its therapeutic potential.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel, effective, and well-tolerated anticonvulsant drugs is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of new therapeutic agents. Dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one), a structural analog of curcumin and a constituent of ginger (Zingiber officinale), has emerged as a promising candidate due to its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[1] This guide focuses on the technical aspects of the preclinical evaluation of dehydrozingerone's anticonvulsant activity.
Quantitative Efficacy in Animal Models
To date, the primary evidence for dehydrozingerone's anticonvulsant activity comes from the maximal electroshock (MES) seizure model in rats. The MES test is a widely used preclinical screen that is predictive of efficacy against generalized tonic-clonic seizures in humans.
Table 1: Anticonvulsant Activity of Dehydrozingerone in the Maximal Electroshock (MES) Seizure Model
| Animal Model | Test Compound | Doses (mg/kg, i.p.) | Endpoint | Efficacy | Reference |
| Rat | Dehydrozingerone | 10 | Protection against MES-induced seizures | 20% | [2] |
| Rat | Dehydrozingerone | 50 | Protection against MES-induced seizures | 60% | [2] |
| Rat | Dehydrozingerone | 100 | Protection against MES-induced seizures | 80% | [2][3] |
Data presented as the percentage of animals protected from the tonic hindlimb extension phase of the seizure.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings.
Maximal Electroshock (MES) Seizure Model
The MES model is utilized to induce generalized tonic-clonic seizures and assess the ability of a compound to prevent seizure spread.
Experimental Workflow for MES Test
Caption: Workflow of the Maximal Electroshock (MES) Test.
Detailed Methodology:
-
Animals: Male Wistar rats weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups: Animals are randomly assigned to control and experimental groups.
-
Drug Administration: Dehydrozingerone is suspended in a suitable vehicle (e.g., 1% Tween 80 in normal saline) and administered intraperitoneally (i.p.) at doses of 10, 50, and 100 mg/kg.[2] The control group receives the vehicle alone. A positive control group treated with a standard antiepileptic drug like phenytoin can also be included.
-
Seizure Induction: Thirty minutes after drug administration, a maximal seizure is induced by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes using a convulsiometer.[2]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this endpoint.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is used to induce clonic seizures and is considered a model for generalized absence and myoclonic seizures. While no studies have directly reported the efficacy of dehydrozingerone in this model, research on the structurally similar compound, zingerone, provides a likely experimental protocol.
Hypothesized Experimental Workflow for PTZ Test
Caption: Hypothesized Workflow of the Pentylenetetrazol (PTZ) Test.
Anticipated Methodology (Based on Zingerone Studies):
-
Animals: Swiss albino mice are commonly used.
-
Groups: Animals would be divided into control and dehydrozingerone treatment groups.
-
Drug Administration: Dehydrozingerone would be administered i.p. at various doses 30 minutes prior to PTZ injection.
-
Seizure Induction: A subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is used to induce seizures.
-
Endpoints: The primary endpoints would be the latency to the onset of clonic convulsions and the duration of the seizures.
Proposed Mechanisms of Anticonvulsant Activity
The precise mechanisms underlying dehydrozingerone's anticonvulsant effects are not fully elucidated. However, its well-documented antioxidant and anti-inflammatory properties provide a strong basis for its neuroprotective actions in the context of seizures.
Antioxidant and Anti-inflammatory Signaling Pathways
Seizures are associated with increased oxidative stress and neuroinflammation in the brain, which can contribute to neuronal hyperexcitability and cell death. Dehydrozingerone is known to scavenge free radicals and modulate inflammatory pathways.
Proposed Antioxidant and Anti-inflammatory Mechanisms of Dehydrozingerone
Caption: Proposed antioxidant and anti-inflammatory pathways of dehydrozingerone.
Potential Modulation of GABAergic and Glutamatergic Systems
While direct evidence is currently lacking, it is plausible that dehydrozingerone may also exert its anticonvulsant effects through modulation of the major inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems in the brain. Many established anticonvulsant drugs act by enhancing GABAergic inhibition or reducing glutamatergic excitation. Future research should explore the potential of dehydrozingerone to interact with GABA and glutamate receptors or influence the metabolism of these neurotransmitters.
Conclusion and Future Directions
Dehydrozingerone demonstrates dose-dependent anticonvulsant activity in the maximal electroshock seizure model, suggesting its potential as a therapeutic agent for generalized tonic-clonic seizures. The underlying mechanism is likely linked to its established antioxidant and anti-inflammatory properties.
For a more complete understanding of its anticonvulsant profile, the following research is recommended:
-
Evaluation in the Pentylenetetrazol (PTZ) Model: To assess its efficacy against clonic seizures and determine its spectrum of activity.
-
Investigation of GABAergic and Glutamatergic Interactions: To explore its effects on key neurotransmitter systems implicated in epilepsy.
-
Pharmacokinetic and Safety Profiling: To determine its bioavailability, metabolic fate, and potential for adverse effects.
-
Studies in Chronic Epilepsy Models: To evaluate its efficacy in more clinically relevant models of epilepsy that involve spontaneous recurrent seizures.
References
Dehydrozingerone: A Technical Guide on its Application and Safety as a Food Additive
Introduction
Dehydrozingerone (DHZ), chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a natural phenolic compound found in the rhizomes of ginger (Zingiber officinale)[1][2][3]. It is a structural analog of curcumin, essentially representing half of the curcumin molecule, and is also a degradation product of curcumin at physiological pH[1][2][4][5]. Recognized for its flavor-enhancing properties, Dehydrozingerone is used as a flavoring agent in the food industry[6]. The U.S. Food and Drug Administration (FDA) has certified it as 'Generally Recognized as Safe' (GRAS), supporting its use in food products[1][7]. This guide provides an in-depth technical overview of Dehydrozingerone, focusing on its safety profile, supported by quantitative data, experimental protocols, and visualizations of its biological pathways and experimental workflows.
Section 1: Safety and Regulatory Profile
The safety of Dehydrozingerone for human consumption as a food additive is well-established through regulatory evaluations and toxicological studies.
Regulatory Status
Dehydrozingerone is listed by the FDA as a substance that is Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent in food[1][7]. Furthermore, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated Vanillylidene Acetone (a synonym for Dehydrozingerone) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[6].
Toxicological Data Summary
A comprehensive review of toxicological studies provides quantitative data to support the safety assessment of Dehydrozingerone. Key findings from acute toxicity, cytotoxicity, and other safety-related in vitro and in vivo studies are summarized below.
Table 1: Quantitative Safety and Bioactivity Data for Dehydrozingerone
| Parameter | Value | Species/System | Reference |
| Acute Toxicity | |||
| LD50 (Intraperitoneal) | 610 mg/kg | Mouse | [8] |
| Acute Toxicity (Oral) | No significant alterations up to 2000 mg/kg | BALB/c Mice | [9] |
| In Vivo Safety | |||
| Chronic Dosing (No Toxicity) | Up to 100 mg/kg body weight | Mice (Xenograft model) | [10] |
| Cytotoxicity | |||
| IC50 (PLS10 Cells) | 153.13 ± 11.79 µM | Rat Prostate Cancer Cells | [10] |
| Cell Viability (HUVEC) | Reduction observed at 100 µg/mL | Human Endothelial Cells | [11] |
| Anti-inflammatory Activity | |||
| Effective Concentration | 6.25, 12.5, 25, 50 µM | RAW 264.7 Macrophages | [12] |
| Effective Concentration | 10 µM | RAW 264.7 Macrophages | [13] |
| Pharmacokinetics (i.p. injection) | |||
| Cmax (Serum) | 4.87 ± 2.74 µg/mL | Mice | [10] |
Section 2: Biological Mechanisms of Action
Dehydrozingerone's biological activities, particularly its anti-inflammatory and antioxidant effects, are central to its safety profile and potential health benefits. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Effects via MAPK/NF-κB Pathway
Dehydrozingerone has been shown to exert potent anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) signaling pathways[9][12]. In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[9]. DHZ treatment significantly reduces the phosphorylation of key MAPK proteins (JNK, p38) and inhibits the nuclear translocation of the NF-κB/p65 subunit, thereby suppressing the expression of inflammatory mediators[9][12].
Metabolic Regulation via AMPK Activation
Research has demonstrated that Dehydrozingerone can activate AMP-activated protein kinase (AMPK), a key enzyme in cellular energy metabolism[7][14]. AMPK activation in skeletal muscle stimulates glucose uptake and can suppress lipid accumulation[14]. This mechanism is also linked to the activation of p38 MAPK in an AMPK-dependent manner, contributing to improved systemic insulin sensitivity[14]. This metabolic regulatory role highlights a potential nutraceutical benefit beyond its function as a simple flavoring agent.
References
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrozingerone | C11H12O3 | CID 5354238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydrozingerone exerts beneficial metabolic effects in high-fat diet-induced obese mice via AMPK activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dehydrozingerone experimental protocol for cell culture studies
Application Notes: Dehydrozingerone for Cell Culture Studies
Introduction
Dehydrozingerone (DHZ), a structural analog of curcumin derived from ginger, is a phenolic compound with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its superior stability and solubility in water compared to curcumin make it an attractive compound for in vitro studies.[1][4] These application notes provide a comprehensive overview of experimental protocols for investigating the effects of dehydrozingerone in cell culture, including methodologies for assessing cell viability, apoptosis, and key signaling pathways.
Key Applications:
-
Anti-inflammatory Studies: DHZ has been shown to suppress inflammatory responses in various cell lines, including human umbilical vein endothelial cells (HUVEC) and RAW 264.7 macrophages.[1][5][6] It effectively reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the NF-κB and MAPK signaling pathways.[5][6]
-
Antioxidant Assays: Dehydrozingerone is a potent scavenger of free radicals and can mitigate oxidative stress in cells.[1][2] Its antioxidant activity can be evaluated by measuring the reduction of reactive oxygen species (ROS) production.[1]
-
Cancer Research: DHZ exhibits anti-proliferative effects on various cancer cell lines, including prostate and colon cancer cells.[3][7] It can induce cell cycle arrest and apoptosis, making it a candidate for cancer therapeutic research.[3][8] Mechanistic studies often involve the analysis of signaling pathways like MAPK and PI3K/Akt.[6][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on dehydrozingerone.
Table 1: IC50 Values of Dehydrozingerone in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PLS10 | Prostate Cancer | 153.13 ± 11.79 | [7] |
| HepG2 | Liver Cancer | 500 | [10] |
| MCF-7 | Breast Cancer | 3.52 - 9.93 (derivatives) | [8] |
| HCT-116 | Colon Cancer | 3.52 - 9.93 (derivatives) | [8] |
| A549 | Lung Cancer | 3.52 - 9.93 (derivatives) | [8] |
Table 2: Effects of Dehydrozingerone on Inflammatory Markers
| Cell Line | Treatment | Marker | Effect | Reference |
| HUVEC | TNF-α + DHZ (10 µg/mL) | ICAM-1 expression | Significant reduction | [1] |
| HUVEC | TNF-α + DHZ (10 µg/mL) | VCAM-1 expression | Significant reduction | [1] |
| RAW 264.7 | LPS + DHZ (6.25-50 µM) | IL-6 mRNA levels | Dose-dependent mitigation | [6] |
| RAW 264.7 | LPS + DHZ-15 | TNF-α, IL-6, IL-1β, IL-2 | Reduced secretion | [5] |
| BEAS-2B | LPS + DHZ (6.25-50 µM) | IL-6, IL-8 protein levels | Significant reduction | [6] |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is adapted from a study on prostate cancer cells.[3]
-
Cell Seeding: Plate 2.0 × 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Dissolve Dehydrozingerone in DMSO to create a stock solution. Dilute the stock solution in the culture medium to achieve final concentrations ranging from 0 to 200 µM. Ensure the final DMSO concentration is 0.5% (vehicle control). Add the treatment medium to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ humidified atmosphere for 48 hours.
-
Measurement: Add WST-1 reagent to each well and incubate for a further 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Dehydrozingerone for the specified duration.
-
Cell Harvesting: Gently collect the cells, including any floating cells from the supernatant, by trypsinization.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on a study investigating DHZ's effect on the cell cycle.[3]
-
Cell Treatment: Culture cells and treat with various concentrations of Dehydrozingerone (e.g., 0-200 µM) for 48 hours.[3]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined.
Western Blot Analysis
This protocol details the detection of protein expression levels.[3][5][6]
-
Protein Extraction: Treat cells with Dehydrozingerone as required. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB/p65, p-IκBα, Cyclin D1, β-actin) overnight at 4°C.[3][5]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing gene expression changes.[1][6]
-
RNA Extraction: Treat cells with Dehydrozingerone. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument with a SYBR Green-based master mix and gene-specific primers for target genes (e.g., ICAM-1, VCAM-1, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Dehydrozingerone Experimental Workflow
Caption: General experimental workflow for studying Dehydrozingerone in cell culture.
Dehydrozingerone's Effect on the NF-κB Signaling Pathway
Caption: Dehydrozingerone modulates MAPK and PI3K/Akt pathways, affecting key cellular responses.
References
- 1. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Analytical Methods for the Quantification of Dehydrozingerone by HPLC and LC-MS
Application Notes and Protocols for the Quantification of Dehydrozingerone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DZG), a phenolic compound naturally found in ginger rhizomes, is a structural analog of curcumin.[1] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] As a potential therapeutic agent, accurate quantification of dehydrozingerone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the quantification of dehydrozingerone in various biological samples using High-Performance Liquid Chromatography (HPLC), and outlines potential strategies for method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
A summary of quantitative data for the determination of dehydrozingerone in biological samples is presented in Table 1. This table is intended to provide a comparative overview of the analytical performance of the HPLC method.
| Parameter | Serum | Reference |
| Instrumentation | HPLC-UV | [3] |
| Limit of Quantification (LOQ) | 50 ng/mL | [3] |
| Linearity Range | 0 - 3200 ng/mL | [3] |
| Extraction Recovery | ~90% | [3] |
| Maximum Concentration (Cmax) | 4.87 ± 2.74 µg/mL (after i.p. administration of 100 mg/kg) | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Serum and Tissue Homogenates
This protocol is based on the validated method described by Mapoung et al. (2020).[3]
a. Sample Preparation
-
Serum:
-
To 50 µL of serum, add 100 µL of acetonitrile containing 1.5 mg/mL trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect 60 µL of the supernatant for HPLC analysis.[3]
-
-
Tissue Homogenates:
-
Homogenize tissue samples in 200 µL of 50% acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Take 50 µL of the tissue homogenate and proceed with the same protein precipitation step as for serum.[3]
-
b. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Waters Corporation).[3]
-
Mobile Phase: 52% acetonitrile and 48% citric buffer (1% w/v citric acid, pH 3.0).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV detector at 340 nm.[3]
-
Injection Volume: 20 µL.
c. Calibration Curve
Prepare standard solutions of dehydrozingerone in the appropriate matrix (e.g., drug-free serum) to construct a calibration curve ranging from 0 to 3200 ng/mL.[3]
Proposed Protocol for LC-MS/MS Analysis (Method Development Guide)
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for extraction.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Proposed LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column with a particle size of 1.8-5 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized). Given the phenolic hydroxyl group, negative ion mode may be more sensitive.
-
MRM Transitions: To be determined by infusing a standard solution of dehydrozingerone. The precursor ion will be the molecular ion [M+H]+ or [M-H]-, and fragment ions will be selected based on the product ion scan.
Proposed Protocol for GC-MS Analysis (Method Development Guide)
For GC-MS analysis, dehydrozingerone will require derivatization to increase its volatility. The following is a proposed workflow based on methods for other phenolic compounds.[4][5]
a. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described for the LC-MS/MS protocol.
-
After evaporation of the solvent, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
b. Proposed GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimize the temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan to identify the fragmentation pattern of the derivatized dehydrozingerone, followed by selected ion monitoring (SIM) for quantification.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of dehydrozingerone in biological samples.
Caption: A generalized workflow for dehydrozingerone analysis.
Signaling Pathways Modulated by Dehydrozingerone
Dehydrozingerone has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and metabolism. The diagram below illustrates the inhibitory and activatory effects of dehydrozingerone on these pathways.
Caption: Dehydrozingerone's modulation of key cellular pathways.
Discussion and Considerations
-
Method Validation: All new analytical methods, particularly those for LC-MS/MS and GC-MS, must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.
-
Internal Standards: The use of a suitable internal standard is critical for accurate quantification, especially in complex biological matrices, to correct for variations in sample preparation and instrument response.
-
Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte in LC-MS/MS, leading to ion suppression or enhancement. It is essential to evaluate and minimize matrix effects during method development.
-
Stability: The stability of dehydrozingerone in biological samples under different storage conditions (e.g., temperature, freeze-thaw cycles) should be thoroughly investigated to ensure sample integrity.[6][7]
These application notes provide a comprehensive guide for the quantification of dehydrozingerone in biological samples. The detailed HPLC protocol and the proposed strategies for LC-MS/MS and GC-MS method development will be valuable for researchers in the fields of pharmacology, toxicology, and drug development. The accompanying diagrams offer a clear visualization of the experimental workflow and the molecular pathways influenced by this promising natural compound.
References
- 1. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Application Notes and Protocols for Dehydrozingerone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for studying dehydrozingerone (DZG)-induced apoptosis in cancer cell lines. Detailed protocols for key assays, quantitative data summaries, and signaling pathway diagrams are included to facilitate research and development of DZG as a potential therapeutic agent.
I. Quantitative Data Summary
Dehydrozingerone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The following tables summarize the quantitative data from representative studies.
Table 1: In Vitro Efficacy of Dehydrozingerone on PLS10 Prostate Cancer Cells
| Parameter | Control | Dehydrozingerone (150 µM) | Dehydrozingerone (200 µM) | Reference |
| Cell Cycle Distribution | ||||
| G1 Phase | 36% | 43% | 53% | [1] |
| G2/M Phase | 48% | 39% | 31% | [1] |
| Apoptosis | ||||
| Apoptotic Cells (In Vivo) | 7% | 10% (not statistically significant) | - | [1] |
Table 2: In Vivo Antitumor Activity of Dehydrozingerone in PLS10 Xenograft Model
| Parameter | Control Group | Dehydrozingerone-Treated Group (30 mg/kg) | Reference |
| Tumor Volume | 96 cm³ | 24 cm³ (p < 0.05) | [1] |
| Ki67-Labeling Index | 63% | 59% (p < 0.01) | [1] |
II. Experimental Protocols
Detailed methodologies for key experiments to investigate dehydrozingerone-induced apoptosis are provided below.
Protocol 1: Cell Viability Assay (WST-1 Assay)
Objective: To determine the cytotoxic effect of dehydrozingerone on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., PLS10, HT-29)
-
Complete cell culture medium
-
Dehydrozingerone (DZG)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of DZG in DMSO. Further dilute with culture medium to achieve final concentrations (e.g., 0-200 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of DZG. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with dehydrozingerone.
Materials:
-
Cancer cells treated with DZG
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of DZG for the indicated time.
-
Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To analyze the expression levels of key proteins involved in apoptosis signaling pathways (e.g., Caspase-3, Bax, Bcl-2, p-JNK, p-p38, NF-κB p65).
Materials:
-
Cancer cells treated with DZG
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p-JNK, anti-p-p38, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection system
Procedure:
-
Treat cells with DZG, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system. β-actin is commonly used as a loading control.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways in Dehydrozingerone-Induced Apoptosis
Dehydrozingerone has been shown to induce apoptosis through the modulation of several key signaling pathways, primarily the MAPK and NF-κB pathways.
Caption: Dehydrozingerone-induced apoptosis signaling pathway.
Experimental Workflow for Investigating Dehydrozingerone-Induced Apoptosis
The following diagram illustrates a typical experimental workflow for studying the apoptotic effects of dehydrozingerone.
Caption: Experimental workflow for DZG-induced apoptosis.
References
Dehydrozingerone: Application Notes and Protocols for Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DZ), a phenolic compound derived from the rhizomes of ginger (Zingiber officinale), is recognized for its significant antioxidant properties. As a structural analog of curcumin, dehydrozingerone has garnered interest for its potential therapeutic applications, including roles in mitigating oxidative stress-related conditions. Its antioxidant activity is attributed to its chemical structure, which enables it to effectively scavenge free radicals and modulate cellular antioxidant defense mechanisms.
These application notes provide detailed protocols for assessing the antioxidant capacity of dehydrozingerone using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay. Additionally, we present quantitative data for dehydrozingerone in these assays and illustrate its involvement in the Keap1-Nrf2 antioxidant signaling pathway.
Quantitative Antioxidant Capacity of Dehydrozingerone
The antioxidant capacity of dehydrozingerone has been quantified using standard in vitro assays. The following table summarizes the key findings for easy comparison.
| Assay | Parameter | Result for Dehydrozingerone | Reference Standard |
| DPPH Radical Scavenging Assay | IC₅₀ | 0.3 mM | Trolox (0.26 mM) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Reducing Ability | 179.7 ± 5.78 µM of Fe(II)/g | Trolox |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
Dehydrozingerone (DZ)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve dehydrozingerone in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of Trolox or ascorbic acid in methanol.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of dehydrozingerone, positive control, or methanol (as a blank) to the wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the dehydrozingerone sample or positive control.
-
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of dehydrozingerone.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.
Materials:
-
Dehydrozingerone (DZ)
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Test Samples: Dissolve dehydrozingerone in a suitable solvent to prepare a stock solution and create serial dilutions.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations (e.g., 100 to 2000 µM) to generate a standard curve.
-
Assay Protocol:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the dehydrozingerone sample, standard FeSO₄ solutions, or blank (solvent) to the respective wells.
-
Mix and incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value: The FRAP value is calculated from the standard curve of FeSO₄. The results can be expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the absorbance of the sample to that of a Trolox standard curve.
Signaling Pathway and Experimental Workflows
Dehydrozingerone and the Keap1-Nrf2 Antioxidant Pathway
Dehydrozingerone has been shown to exert its antioxidant effects, in part, by modulating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or electrophilic compounds like dehydrozingerone, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like Heme Oxygenase-1 (HO-1).[1][2]
Caption: Dehydrozingerone activates the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow: DPPH Assay
The following diagram illustrates the key steps in the DPPH radical scavenging assay.
References
Application Notes and Protocols for Dehydrozingerone Gene Expression Analysis via RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DHZ), a structural analog of curcumin derived from ginger, is emerging as a compound of significant interest in drug development due to its diverse pharmacological activities.[1][2] Possessing anti-inflammatory, antioxidant, and anti-cancer properties, DHZ exerts its effects by modulating various cellular signaling pathways and consequently altering gene expression.[1][3][4] This document provides detailed application notes and protocols for the analysis of gene expression changes induced by dehydrozingerone using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.[5]
Key Signaling Pathways Modulated by Dehydrozingerone
Dehydrozingerone has been shown to influence several key signaling pathways implicated in inflammation, oxidative stress, and cancer. Understanding these pathways is crucial for designing and interpreting gene expression studies.
-
MAPK/NF-κB Pathway: DHZ has been demonstrated to attenuate inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7][8] This modulation leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.
-
Wnt/β-catenin Pathway: In the context of pulmonary fibrosis, dehydrozingerone has been found to alleviate disease progression by regulating the Wnt/β-catenin signaling pathway.[9] This regulation helps in mitigating epithelial-mesenchymal transition (EMT) and collagen deposition.[9]
-
Nrf2/ARE Pathway: Dehydrozingerone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[10][11] This activation leads to the upregulation of antioxidant and detoxification genes, contributing to its protective effects against oxidative stress.[10][12]
Data Presentation: Gene Expression Modulation by Dehydrozingerone
The following tables summarize the quantitative data on the modulation of gene expression by dehydrozingerone from various studies. These tables are intended to serve as a reference for expected outcomes and for designing new experiments.
Table 1: Anti-Inflammatory Gene Expression Changes Induced by Dehydrozingerone
| Gene | Cell Line/Model | Treatment Conditions | Fold Change (vs. Control) | Reference |
| IL-6 | LPS-stimulated macrophages | Pre-treatment with DHZ | Significant decrease | [6][7] |
| TNF-α | LPS-stimulated macrophages | Pre-treatment with DHZ | Significant decrease | [6][7] |
| IL-1β | LPS-stimulated macrophages | Pre-treatment with DHZ | Significant decrease | [6][7] |
| COX-2 | LPS-stimulated macrophages | Pre-treatment with DHZ | Significant decrease | [13] |
| iNOS | LPS-stimulated macrophages | Pre-treatment with DHZ | Significant decrease | [13] |
| ICAM-1 | TNF-α-treated HUVEC | Pre-incubation with DHZ | Significant reduction | [3] |
| VCAM-1 | TNF-α-treated HUVEC | Pre-incubation with DHZ | Significant reduction | [3] |
Table 2: Cancer-Related Gene Expression Changes Induced by Dehydrozingerone
| Gene | Cell Line | Treatment Conditions | Fold Change (vs. Control) | Reference |
| p21 | HT-29 human colon cancer cells | Dose-dependent DHZ treatment | Up-regulation | [2][14] |
| Cyclin D1 | Prostate cancer cells (PLS10) | DHZ treatment | Down-regulation | [15][16] |
| Snail | HCT-116 and MCF-7 cells | Treatment with DHZ derivative | Down-regulation | [17] |
| E-cadherin | HCT-116 and MCF-7 cells | Treatment with DHZ derivative | Up-regulation | [17] |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of dehydrozingerone on gene expression in a cellular model.
Protocol 1: Cell Culture and Dehydrozingerone Treatment
Objective: To treat cultured cells with dehydrozingerone to induce changes in gene expression.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)
-
Complete cell culture medium
-
Dehydrozingerone (DHZ)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for optimal growth and treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Dehydrozingerone Preparation: Prepare a stock solution of dehydrozingerone in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should also be prepared.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of dehydrozingerone or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6, 24, or 48 hours).[3]
-
Cell Harvesting: After incubation, wash the cells with PBS and then harvest them for RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
Objective: To isolate total RNA from dehydrozingerone-treated cells and reverse transcribe it into complementary DNA (cDNA).
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
RNase-free water
-
DNase I
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Thermal cycler
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit. The reaction typically includes RNA template, reverse transcriptase, dNTPs, primers, and an RNase inhibitor. Perform the reaction in a thermal cycler according to the manufacturer's protocol.
Protocol 3: RT-qPCR Analysis
Objective: To quantify the relative expression levels of target genes using RT-qPCR.
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target and reference genes
-
RT-qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for the target genes of interest and at least one stable reference gene (e.g., GAPDH, β-actin).[6][18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, SYBR Green or TaqMan master mix, and specific primers in a qPCR plate.
-
RT-qPCR Program: Perform the RT-qPCR using a standard cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the software provided with the RT-qPCR instrument. The relative gene expression can be calculated using the comparative Ct (2^-ΔΔCt) method.[3] The expression levels of the target genes are normalized to the expression of the reference gene.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Dehydrozingerone.
Experimental Workflow
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Future Trends: The Role of Dehydrozingerone in Nutraceuticals and Supplements [mylandsupplement.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrozingerone alleviates pulmonary fibrosis via inhibition of inflammation and epithelial-mesenchymal transition by regulating the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 12. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 13. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydrozingerone, a structural analogue of curcumin, induces cell-cycle arrest at the G2/M phase and accumulates intracellular ROS in HT-29 human colon cancer cells [hero.epa.gov]
- 15. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reference gene selection for normalization of RT-qPCR gene expression data from Actinidia deliciosa leaves infected with Pseudomonas syringae pv. actinidiae [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone: Unveiling its Impact on Protein Expression Through Western Blot Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrozingerone (DHZ), a phenolic compound derived from the rhizomes of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] A crucial aspect of understanding its mechanism of action lies in elucidating its effects on cellular protein expression. Western blotting, a powerful and widely used technique, allows for the sensitive and specific detection of changes in protein levels, providing invaluable insights into the signaling pathways modulated by DHZ. This document provides detailed application notes and standardized protocols for analyzing the impact of dehydrozingerone on protein expression using Western blot analysis.
Data Presentation: Modulation of Protein Expression by Dehydrozingerone
The following table summarizes the observed changes in the expression of key proteins in response to dehydrozingerone treatment, as determined by Western blot analysis in various studies. This quantitative data offers a comparative overview of DHZ's molecular targets.
| Target Protein | Cell/Tissue Type | Experimental Condition | Observed Effect on Protein Expression | Reference |
| NF-κB/p65 | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) stimulation | Reduced | [3] |
| iNOS | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) stimulation | Reduced | [3] |
| Ikk-β | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) stimulation | Reduced | [3] |
| Cyclin D1 | PLS10 Prostate Cancer Cells | --- | Inhibited | [4] |
| NOX4 | Mouse Podocytes | Palmitic Acid (PA) stimulation | Inhibited | [5] |
| BAX | Mouse Podocytes | Palmitic Acid (PA) stimulation | Inhibited | [5] |
| Nrf2 | Mouse Podocytes | Palmitic Acid (PA) stimulation | Activated | [5] |
| HO-1 | Mouse Podocytes | Palmitic Acid (PA) stimulation | Activated | [5] |
| p38 MAPK | Mouse Mesangial Cells | High Glucose (HG) | Reduced | [5] |
| VEGF | Diabetic Rat Wound Tissue | --- | Increased | [6] |
| CD-31 | Diabetic Rat Wound Tissue | --- | Augmented | [6] |
Signaling Pathway Modulated by Dehydrozingerone
Dehydrozingerone has been shown to exert its anti-inflammatory effects by targeting key signaling pathways. One of the well-documented pathways is the NF-κB signaling cascade. The diagram below illustrates the inhibitory effect of a dehydrozingerone derivative on this pathway in the context of an inflammatory stimulus like LPS.
Caption: Dehydrozingerone's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot experiment to analyze protein expression changes induced by dehydrozingerone.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocols
Cell Culture and Dehydrozingerone Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Dehydrozingerone Preparation: Prepare a stock solution of dehydrozingerone in a suitable solvent (e.g., DMSO).[4] Further dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of dehydrozingerone or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[4]
Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.[4]
-
Procedure: Follow the manufacturer's instructions for the chosen assay.
-
Normalization: Based on the determined concentrations, normalize all samples to the same protein concentration using lysis buffer.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of a polyacrylamide gel. Also, load a molecular weight marker.
-
Running the Gel: Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[4]
Protein Transfer
-
Membrane Selection: Choose a suitable membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.[4]
-
Transfer Setup: Assemble the transfer sandwich (gel, membrane, filter papers, and sponges) according to the transfer system's instructions.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using an electroblotting apparatus. The transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the transfer system.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1-2 hours at room temperature.
-
Final Washes: Wash the membrane again three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software.[4] Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
References
- 1. Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund’s Adjuvant-Induced Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dehydrozingerone: Synthesis and Purification Protocols
Application Note
Dehydrozingerone, chemically known as (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one, is a phenolic compound naturally found as a minor constituent in ginger (Zingiber officinale) rhizomes.[1] It is also recognized as a structural half-analog of curcumin, contributing to its significant interest in pharmaceutical research.[2][3] Dehydrozingerone serves as a valuable scaffold in drug development due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][1][4]
This document provides detailed protocols for the chemical synthesis and subsequent purification of dehydrozingerone, tailored for researchers in chemistry, pharmacology, and drug development. The primary synthesis route detailed is the Claisen-Schmidt condensation, a reliable and widely used method for this transformation.
Synthesis of Dehydrozingerone
The most common and established method for synthesizing dehydrozingerone is the base-catalyzed Claisen-Schmidt condensation (a type of crossed-aldol condensation) between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.[3][5] The reaction involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of vanillin, followed by dehydration to yield the α,β-unsaturated ketone structure of dehydrozingerone.
Variations in the protocol exist, primarily concerning the choice of base (sodium hydroxide or potassium hydroxide), reaction time, and temperature.[2][1] While traditional methods often require long reaction times at room temperature, newer approaches have been developed to improve efficiency and yield.[4][5]
Table 1: Comparison of Dehydrozingerone Synthesis Methods
| Method | Catalyst | Starting Materials (Molar Ratio) | Reaction Time | Yield (%) | Reference |
| Conventional | 10% Sodium Hydroxide | Vanillin : Acetone | 48 hours | 50% | [1] |
| Modified Conventional | 10% Potassium Hydroxide | Vanillin : Acetone | 24 hours | Improved Yield* | |
| Conventional | Aqueous Sodium Hydroxide | Vanillin : Acetone (1:5) | 5 hours | 97% | |
| Microwave-Assisted | 2.5 M NaOH / 5% [DMIM]Br** | Vanillin : Acetone (1:10) | 120 minutes | 62.96% | [5] |
| Modified Procedure | 20% NaOH in Ethanol-Water (1:1) | Vanillin : Acetone | ~1 hour | >99% Purity*** | [3][6] |
*Yield improvement was noted but not quantified in the text.[2] **[DMIM]Br: 1-decyl-3-methylimidazolium bromide ionic liquid.[5] ***Purity determined by HPLC, not a direct measure of isolated yield.[3][6]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]
- 4. Dehydrozingerone | 1080-12-2 | Benchchem [benchchem.com]
- 5. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 6. 4.2. Synthesis of Dehydrozingerone (DZG) [bio-protocol.org]
Dehydrozingerone in Drug Delivery: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Dehydrozingerone (DHZ), a structural analog of curcumin, is emerging as a promising bioactive compound with a wide spectrum of therapeutic activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] A significant advantage of dehydrozingerone over curcumin is its enhanced bioavailability, which addresses a key limitation of its parent compound.[3][4] This attribute makes DHZ an excellent candidate for incorporation into advanced drug delivery systems to further enhance its therapeutic efficacy and target-specific action.
These application notes provide an overview of the formulation strategies for dehydrozingerone and detailed protocols for the preparation and characterization of DHZ-loaded nanoparticles and topical gels.
Therapeutic Rationale for Dehydrozingerone Formulations
The therapeutic potential of dehydrozingerone is vast, with demonstrated efficacy in various preclinical models. Its mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis.
Anti-Inflammatory and Antioxidant Applications
Dehydrozingerone exhibits potent anti-inflammatory and antioxidant properties.[1][2] It has been shown to mitigate lipopolysaccharide (LPS)-induced acute respiratory distress syndrome by inhibiting the cytokine storm and oxidative stress via modulation of the MAPK/NF-κB pathway.[5] Formulations that can deliver DHZ to sites of inflammation or oxidative stress could be beneficial for conditions like arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Anticancer Applications
Dehydrozingerone has demonstrated anti-cancer potential, inhibiting the proliferation of cancer cells and inducing apoptosis.[6][7] Studies have shown its efficacy against prostate cancer, where it was found to be more potent than curcumin in vivo due to its superior pharmacokinetics.[3][8] Encapsulating DHZ in nanocarriers can improve its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect and enable targeted delivery.
Wound Healing Applications
Topical formulations of dehydrozingerone have been investigated for their wound-healing properties, particularly in diabetic models. A study demonstrated that a topical gel containing DHZ accelerated wound closure by modulating inflammatory responses and promoting tissue regeneration.[9]
Dehydrozingerone Formulations: Quantitative Data
While specific data on dehydrozingerone-loaded nanoparticles is limited in publicly available literature, the following table summarizes data from a study on a topical DHZ gel formulation. This provides a reference for formulation development.
| Formulation Parameter | Value | Reference |
| Topical Gel Formulation | ||
| Dehydrozingerone Concentration | 100 mg in 1 g of gel | [9] |
| Gelling Agent | 1% Carbopol 934 | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of dehydrozingerone and its formulation into nanoparticles and a topical gel. Note that the nanoparticle protocol is a generalized method adapted for lipophilic compounds like DHZ, given the scarcity of specific literature for DHZ nanoformulations.
Synthesis of Dehydrozingerone
Dehydrozingerone can be synthesized via a Claisen-Schmidt condensation reaction between vanillin and acetone.[10]
Materials:
-
Vanillin
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve vanillin in acetone.
-
Slowly add an aqueous solution of NaOH to the vanillin-acetone mixture while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure dehydrozingerone.
-
Characterize the synthesized DHZ using techniques like melting point determination, FTIR, and NMR spectroscopy.
Preparation of Dehydrozingerone-Loaded Polymeric Nanoparticles (Hypothetical Protocol)
This protocol describes the preparation of DHZ-loaded nanoparticles using the nanoprecipitation method, a common technique for encapsulating hydrophobic drugs.[11]
Materials:
-
Dehydrozingerone (DHZ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of DHZ and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA or Poloxamer 188.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Washing: Wash the nanoparticle pellet with distilled water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of distilled water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder that can be stored for long-term use.
Characterization of Dehydrozingerone-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Method: Dynamic Light Scattering (DLS) using a Zetasizer.[12]
- Procedure: Disperse the lyophilized nanoparticles in distilled water by sonication. Measure the particle size, PDI, and zeta potential. The PDI value indicates the uniformity of the particle size distribution, while the zeta potential provides information about the surface charge and stability of the nanoparticle suspension.[13][14]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Method: UV-Vis Spectrophotometry.
- Procedure:
- After centrifugation during the preparation process, collect the supernatant.
- Measure the concentration of free DHZ in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
- Calculate the EE and DL using the following formulas:
- EE (%) = [(Total amount of DHZ - Amount of free DHZ) / Total amount of DHZ] x 100
- DL (%) = [(Total amount of DHZ - Amount of free DHZ) / Total weight of nanoparticles] x 100
3. In Vitro Drug Release:
- Disperse a known amount of DHZ-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
- Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
- Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
- Quantify the amount of released DHZ in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Preparation of Dehydrozingerone Topical Gel
This protocol is based on the formulation used in a diabetic wound healing study.[9]
Materials:
-
Dehydrozingerone (DHZ)
-
Carbopol 934
-
Triethanolamine
-
Propylene glycol
-
Methylparaben
-
Distilled water
Procedure:
-
Disperse Carbopol 934 in distilled water and allow it to swell overnight.
-
Dissolve DHZ, propylene glycol, and methylparaben in a separate container.
-
Slowly add the DHZ solution to the Carbopol gel base with continuous stirring until a homogenous mixture is obtained.
-
Neutralize the gel by adding triethanolamine dropwise to achieve the desired pH and viscosity.
-
Store the final gel in a well-closed container.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways modulated by dehydrozingerone and a typical experimental workflow for nanoparticle formulation and characterization are provided below.
Caption: DHZ's anti-inflammatory mechanism via MAPK/NF-κB inhibition.
References
- 1. Dehydrozingerone: Ginger's Forgotten Anti-Inflammatory Weight Loss Factor [blog.priceplow.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different in vitro release methods used to investigate nanocarriers intended for dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
Troubleshooting & Optimization
Technical Support Center: Dehydrozingerone in In Vitro Experiments
Welcome to the technical support center for the use of dehydrozingerone (DHZ) in in vitro research. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with dehydrozingerone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Compound Solubility or Precipitation in Media | Dehydrozingerone has limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO, ethanol) may be too low in the cell culture media. | - Prepare stock solutions in 100% DMSO (up to 25 mg/ml) or ethanol (up to 20 mg/ml). - When diluting the stock solution in your culture medium, ensure the final solvent concentration does not exceed a level that is non-toxic to your specific cell line (typically <0.5% for DMSO). - For persistent issues, consider using a formulation with solubility enhancers like PEG300 or Tween-80.[1] |
| Inconsistent or Non-reproducible Results | - Instability of the compound in solution over time. - Variability in cell seeding density or passage number. - Inaccurate pipetting or dilution of the compound. | - Prepare fresh dilutions of dehydrozingerone from a frozen stock for each experiment. Store stock solutions at -20°C for up to one month.[2] - Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring even cell distribution when plating. - Calibrate pipettes regularly and perform serial dilutions carefully. |
| Unexpected Cytotoxicity at Low Concentrations | - The specific cell line may be highly sensitive to dehydrozingerone. - The solvent (e.g., DMSO) concentration may be too high and causing toxicity. | - Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. - Always include a vehicle control (media with the same final concentration of the solvent) to differentiate between compound and solvent toxicity. |
| Interference with Colorimetric or Fluorometric Assays (e.g., MTT, AlamarBlue) | Dehydrozingerone, like other antioxidant compounds, may directly reduce the assay reagent, leading to inaccurate cell viability measurements. | - Include a "test compound control" (compound in cell-free media) to measure any direct reduction of the assay reagent. - If interference is observed, modify the assay protocol: after the desired exposure period, gently remove the media containing dehydrozingerone, wash the cells with PBS, and then add fresh media before adding the assay reagent.[3] |
Frequently Asked Questions (FAQs)
General
Q1: What is the optimal concentration of dehydrozingerone for in vitro experiments?
The optimal concentration of dehydrozingerone is highly dependent on the cell type and the specific assay being performed. It is crucial to determine the ideal concentration range through a dose-response experiment for your specific conditions. However, based on published studies, the following concentrations can be used as a starting point:
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Antioxidant & Anti-inflammatory | 5 - 10 µg/mL | [4] |
| Rat Castration-Resistant Prostate Cancer (PLS10) | Cell Proliferation (Anticancer) | IC50: 153.13 ± 11.79 µM | [5][6] |
| Human Colon Cancer (HT-29) | Cell Cycle Arrest | Growth inhibition observed, specific concentrations for arrest noted. | [7] |
| Mouse Macrophages (RAW 264.7) | Anti-inflammatory | 12.5 - 50 µM | [8] |
| Human Lung Epithelial Cells (BEAS-2B) | Anti-inflammatory | 12.5 - 50 µM | [8] |
Q2: How should I prepare and store dehydrozingerone stock solutions?
Dehydrozingerone is soluble in DMSO (up to 25 mg/ml) and ethanol (up to 20 mg/ml).[2] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in one of these solvents. For storage, it is stable for up to one year as a solid at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Experimental Design
Q3: What controls should I include in my experiments with dehydrozingerone?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in media without any treatment.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the dehydrozingerone. This is critical to ensure that the observed effects are due to the compound and not the solvent.
-
Positive Control: A known compound that induces the expected effect (e.g., a known anti-inflammatory agent for an inflammation assay).
Q4: Can dehydrozingerone interfere with my assay?
Yes, as an antioxidant, dehydrozingerone can interfere with assays that rely on cellular reduction, such as MTT, XTT, and AlamarBlue.[3] It is advisable to run a control with dehydrozingerone in cell-free media to check for direct reduction of the assay substrate. If interference occurs, wash the cells with PBS after treatment and before adding the assay reagent.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of dehydrozingerone on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of dehydrozingerone in culture media. Remove the old media from the wells and add 100 µL of the dehydrozingerone dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol measures the anti-inflammatory effect of dehydrozingerone by quantifying nitric oxide (NO) production in RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of dehydrozingerone for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Antioxidant Assay (DPPH Radical Scavenging)
This protocol assesses the free radical scavenging activity of dehydrozingerone.
-
Preparation: Prepare different concentrations of dehydrozingerone in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the dehydrozingerone solutions to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Workflows
Dehydrozingerone Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10-2526-500mg | Dehydrozingerone [1080-12-2] Clinisciences [clinisciences.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]
- 6. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrozingerone Degradation Analysis
Welcome to the technical support center for dehydrozingerone (DHZ) degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying degradation products and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dehydrozingerone?
Dehydrozingerone is susceptible to degradation under various stress conditions, including photolytic, hydrolytic (acidic and basic), oxidative, and thermal stress. The primary identified degradation pathway is photoisomerization. Under UV light, the stable (E)-isomer of dehydrozingerone can convert to the less stable (Z)-isomer. While not extensively documented for dehydrozingerone itself, analogous compounds like curcumin suggest that under alkaline and thermal stress, a retro-aldol reaction may occur, potentially yielding vanillin and acetone.
Q2: What are the expected degradation products of dehydrozingerone?
Based on current research, the following are potential degradation products:
-
(Z)-Dehydrozingerone: Formed under photolytic conditions. This isomer is known to be unstable.
-
Vanillin and Acetone: These are theoretical products of a retro-aldol cleavage reaction under alkaline or thermal stress, a pathway observed in the related compound curcumin.[1]
-
Oxidative Degradation Products: The phenolic hydroxyl group and the α,β-unsaturated ketone moiety in dehydrozingerone are susceptible to oxidation. While specific products have not been extensively characterized in the literature, the formation of hydroxylated and cleaved byproducts is possible.
Q3: Which analytical techniques are most suitable for identifying dehydrozingerone and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating dehydrozingerone from its degradation products. A C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for obtaining molecular weight information and fragmentation patterns to aid in the structural elucidation of unknown degradants.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of degradation products, particularly for isomers like (Z)-dehydrozingerone.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile degradation products that may form under thermal stress.[4]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Peak Tailing for Dehydrozingerone
-
Possible Cause: Interaction of the phenolic hydroxyl group with active sites on the HPLC column packing material.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the phenolic hydroxyl group.
-
Column Choice: Use a column with end-capping to minimize silanol interactions.
-
pH Adjustment: Ensure the mobile phase pH is well below the pKa of the phenolic group (around pH 3-4).
-
Problem: Peak Splitting or Shoulder Peaks
-
Possible Cause 1: Co-elution of Isomers: The (E)- and (Z)-isomers of dehydrozingerone may not be fully resolved.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the column temperature. A slower gradient or isocratic elution with a weaker mobile phase may improve resolution.
-
-
Possible Cause 2: Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve and inject the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Possible Cause 3: Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.[5]
-
Solution: Reverse-flush the column to remove particulates. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
Degradation Study Issues
Problem: Inconsistent or No Degradation Observed
-
Possible Cause: The stress conditions are not stringent enough.
-
Solution:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH), or increase the temperature (e.g., to 80°C).[6]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time.[6]
-
Thermal: Increase the temperature or the duration of exposure. Note that temperatures above 100°C may lead to different degradation pathways.[1]
-
Problem: Complete Degradation of Dehydrozingerone
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the stressor concentration, temperature, or exposure time. It is recommended to aim for 10-30% degradation to ensure the formation of primary degradation products without excessive secondary degradation.
Experimental Protocols
Forced Degradation Studies
These protocols are starting points and may require optimization based on the specific stability of your dehydrozingerone sample.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve dehydrozingerone in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 1 N HCl. Heat the solution at 60-80°C for 2-8 hours. Neutralize the sample with 1 N NaOH before HPLC analysis.[6][7] |
| Base Hydrolysis | Dissolve dehydrozingerone in a suitable solvent and add an equal volume of 1 N NaOH. Heat the solution at 60-80°C for 2-8 hours. Neutralize the sample with 1 N HCl before HPLC analysis.[6][7] |
| Oxidative Degradation | Dissolve dehydrozingerone in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours or heat at 60°C for a shorter duration.[6][7] |
| Thermal Degradation | Expose a solid sample of dehydrozingerone to dry heat at 100-180°C for 24-72 hours. Dissolve the sample in a suitable solvent for analysis.[4] |
| Photolytic Degradation | Expose a solution of dehydrozingerone (e.g., in methanol or acetonitrile) to UV light (e.g., 254 nm or 365 nm) for 24-48 hours. A control sample should be kept in the dark. |
Stability-Indicating HPLC Method
This is a general method that can be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where dehydrozingerone and its potential degradants absorb (e.g., 280 nm and 340 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Potential Dehydrozingerone Degradation Products and Identification Methods
| Degradation Condition | Potential Degradation Product(s) | Recommended Identification Method(s) |
| Photolytic | (Z)-Dehydrozingerone | HPLC-UV, NMR[2] |
| Alkaline/Thermal | Vanillin, Acetone | HPLC-UV, GC-MS[4] |
| Oxidative | Hydroxylated derivatives, cleavage products | LC-MS/MS |
| Acidic | Isomerization and other potential products | HPLC-UV, LC-MS/MS |
Visualizations
Caption: Experimental workflow for dehydrozingerone forced degradation and product identification.
Caption: Potential degradation pathways of dehydrozingerone under different stress conditions.
References
- 1. Stability studies of pure and mixture form of curcuminoids by reverse phase-HPLC method under various experimental stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolomic profiling using untargeted UHPLC–HRMS and GC–MS reveals thermal-induced chemical changes in dried turmeric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. themedicon.com [themedicon.com]
Dehydrozingerone Preclinical Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dehydrozingerone (DHZ) dosage in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Dosage and Administration
Q1: What is a typical starting dose for dehydrozingerone in preclinical animal models?
A1: The effective dose of dehydrozingerone varies significantly depending on the animal model and the therapeutic area of investigation. Based on published studies, a general starting point for dose-ranging studies can be between 25 mg/kg and 100 mg/kg. For instance, in anti-inflammatory models, doses of 25-50 mg/kg have shown efficacy, while anti-arthritic and neuroprotective studies have utilized doses around 100 mg/kg.[1][2][3][4] Anticancer studies in xenograft models have demonstrated tumor growth inhibition at 30 mg/kg.[5][6]
Q2: What are the common routes of administration for dehydrozingerone in animal studies?
A2: The most frequently reported routes of administration for dehydrozingerone are oral (p.o.) via gavage and intraperitoneal (i.p.) injection.[2][3][7][8][9] Oral administration is often used for studies investigating chronic conditions, such as arthritis and cognitive dysfunction.[1][2][3][7] Intraperitoneal injection is commonly used in acute models and for pharmacokinetic studies to ensure rapid and complete absorption.[5][8][9]
Q3: How should I prepare dehydrozingerone for in vivo administration?
A3: Dehydrozingerone has low solubility in water. Therefore, it requires a vehicle for proper suspension or solubilization. A common method involves dissolving DHZ in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then suspending the solution in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na) or a Tween solution (e.g., 5% Tween 20).[7][9] For intraperitoneal injections, DHZ has been dissolved in 0.5% DMSO.[8] It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity.
Troubleshooting Guide
Q1: My dehydrozingerone solution is precipitating. What can I do?
A1: Precipitation is a common issue due to dehydrozingerone's poor water solubility. Here are some troubleshooting steps:
-
Ensure complete initial dissolution: Make sure the DHZ is fully dissolved in the initial organic solvent (e.g., DMSO) before adding it to the aqueous vehicle. Gentle warming or sonication can aid dissolution.
-
Optimize the vehicle: If using CMC-Na, ensure it is properly hydrated. For Tween solutions, ensure adequate mixing to form a stable suspension.
-
Adjust the solvent concentration: You may need to slightly increase the proportion of the co-solvent, but be mindful of its potential toxicity. Always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Prepare fresh solutions: It is recommended to prepare the dosing solutions fresh daily to minimize precipitation.
Q2: I am observing unexpected toxicity in my animal model. Could the vehicle be the cause?
A2: Yes, the vehicle, especially at high concentrations, can cause toxicity. DMSO, for example, can have biological effects. It is essential to include a vehicle control group in your study design. This group receives the same volume of the vehicle solution without the dehydrozingerone. This will help you differentiate between the effects of DHZ and the vehicle.
Q3: How do I select the appropriate dose range for a dose-response study?
A3: A dose-response study is crucial for determining the optimal therapeutic dose. A common approach is to select a range of doses based on literature values. If no data is available, you can start with a wide range, for example, 10, 50, and 100 mg/kg.[9] The goal is to identify a dose that produces the desired therapeutic effect with minimal to no toxicity. Observing a clear dose-dependent effect strengthens the evidence for the compound's activity.
Data Presentation
Table 1: Effective Doses of Dehydrozingerone in Preclinical Animal Models
| Therapeutic Area | Animal Model | Route of Administration | Effective Dose(s) | Observed Effect | Reference(s) |
| Anticancer | Mouse xenograft (prostate cancer) | i.p. | 30 mg/kg | Significantly decreased tumor growth | [5][6] |
| Anti-inflammatory | Rat (LPS-induced acute lung injury) | p.o. | 25 mg/kg, 50 mg/kg | Reduced inflammatory cells and cytokines | [4] |
| Rat (Carrageenan-induced paw edema) | p.o. | 50 mg/kg (for a derivative) | Reduced paw edema and leukocyte migration | [10] | |
| Anti-arthritic | Rat (CFA-induced arthritis) | Intragastric | 100 mg/kg | Ameliorated arthritis severity, reduced inflammatory markers | [1][2] |
| Neuroprotection | Rat (Aluminum-induced cognitive dysfunction) | p.o. | 100 mg/kg, 200 mg/kg | Did not improve learning abilities in this model | [7] |
| Rat (Temozolomide-induced cognitive impairment) | p.o. | 100 mg/kg | Restored spatial and episodic memory | [3] | |
| Drosophila melanogaster (Parkinson's model) | Oral | 1 mM (in feed) | Improved motor behavior and prevented neuronal demise | [11][12] | |
| Radioprotective | Mouse (whole body gamma irradiation) | i.p. | 75, 100, 125 mg/kg | Reduced mortality and increased mean survival time (100 mg/kg most effective) | [8] |
| Anticonvulsant | Rat (Maximal electroshock seizure) | i.p. | 10, 50, 100 mg/kg | Dose-dependent anticonvulsant activity (80% protection at 100 mg/kg) | [9] |
| Metabolic Effects | Mouse (High-fat diet-induced obesity) | Not specified | Not specified | Suppressed weight gain and hyperglycemia |
Table 2: Pharmacokinetic Parameters of Dehydrozingerone in Mice
| Parameter | Dehydrozingerone (100 mg/kg, i.p.) | Curcumin (100 mg/kg, i.p.) | Reference(s) |
| Cmax (µg/mL) | 4.87 ± 2.74 | 2.28 ± 2.42 | [5] |
| Tmax (min) | 30 | 30 | [5] |
| Detection in Serum | Up to 3 hours | Disappeared within 1 hour | [5][13] |
Table 3: Toxicity Data for Dehydrozingerone and its Derivatives
| Compound | Animal Model | Route of Administration | LD50 / Safety Information | Reference(s) |
| Dehydrozingerone | Not specified | Not specified | No toxicity observed up to 100 mg/kg | [5] |
| Dehydrozingerone-6 | Not specified | Not specified | No notable alterations up to 2000 mg/kg | [10] |
| OA-DHZ (derivative) | Not specified | Oral | Nontoxic up to 2000 mg/kg | [14] |
| Dehydrozingerone-15 | BALB/c mice | Not specified | No significant alterations up to 2000 mg/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of Dehydrozingerone for Oral Gavage
-
Materials:
-
Dehydrozingerone (DHZ) powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Sodium carboxymethyl cellulose (CMC-Na) in sterile water
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of DHZ based on the desired dose and the number and weight of the animals.
-
Weigh the DHZ powder accurately.
-
Dissolve the DHZ powder in a minimal volume of DMSO. For example, to prepare a 10 mg/mL final solution, you might first dissolve 100 mg of DHZ in 1 mL of DMSO.
-
Vortex or sonicate the mixture until the DHZ is completely dissolved.
-
Slowly add the DHZ-DMSO solution to the 0.5% CMC-Na solution while continuously vortexing to create a uniform suspension.
-
The final volume should be adjusted with the 0.5% CMC-Na solution to achieve the desired final concentration of DHZ. The final concentration of DMSO should be kept as low as possible (ideally ≤5%).
-
Prepare the suspension fresh daily before administration.
-
Administer the suspension to the animals using an appropriate size gavage needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Protocol 2: Preparation of Dehydrozingerone for Intraperitoneal Injection
-
Materials:
-
Dehydrozingerone (DHZ) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of DHZ.
-
Weigh the DHZ powder accurately.
-
Dissolve the DHZ in DMSO to create a stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is non-toxic (e.g., 0.5%).[8]
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution via intraperitoneal injection using a sterile syringe and needle. The injection volume should be appropriate for the animal species (e.g., 5-10 mL/kg for mice).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by Dehydrozingerone.
Experimental Workflow
Caption: Workflow for Dehydrozingerone dosage optimization.
Logical Relationships
Caption: Relationship between dose, efficacy, and toxicity.
References
- 1. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Dehydrozingerone inhibits renal lipotoxicity in high‐fat diet–induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the cellular and molecular effects of dehydrozingerone formulation on various days of diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone light sensitivity and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of dehydrozingerone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid dehydrozingerone?
A1: Solid dehydrozingerone should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[1][2] For long-term storage, it is recommended to store it desiccated at -20°C.[3] Some suppliers also suggest storage at room temperature under nitrogen.[4]
Q2: How should I store dehydrozingerone solutions?
A2: The storage conditions for dehydrozingerone solutions depend on the solvent and the desired storage duration. For stock solutions, it is recommended to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[3][5] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[4]
Q3: Is dehydrozingerone light-sensitive?
A3: Yes, dehydrozingerone is sensitive to light, particularly UV irradiation.[6] Exposure to UV light can induce (E)-to-(Z) geometrical isomerization, which may affect its biological activity.[6] Therefore, it is crucial to protect dehydrozingerone, both in solid form and in solution, from light.[7]
Q4: What solvents can I use to dissolve dehydrozingerone?
A4: Dehydrozingerone is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3][5] It is sparingly soluble in water.[8] For in vivo studies, protocols often involve dissolving it first in a small amount of DMSO and then diluting it with an appropriate vehicle like corn oil or a solution of SBE-β-CD in saline.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of dehydrozingerone due to improper storage. | Ensure the compound is stored at the recommended temperature, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Isomerization of dehydrozingerone due to light exposure. | Protect all solutions containing dehydrozingerone from light by using amber vials or covering containers with aluminum foil. Perform experiments under subdued lighting conditions when possible. | |
| Precipitation of dehydrozingerone in aqueous solutions | Low aqueous solubility of dehydrozingerone. | First, dissolve dehydrozingerone in a minimal amount of a suitable organic solvent like DMSO. Then, slowly add this stock solution to the aqueous buffer while stirring. For in vivo preparations, using co-solvents or carriers like SBE-β-CD may be necessary.[4] Gentle heating or sonication can also aid dissolution.[4] |
| Color change of the solution (e.g., darkening) | Potential degradation of the compound. | Discard the solution and prepare a fresh one from solid stock. Ensure proper storage of both solid and solution forms. |
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Solvent | Reference |
| Solid | Room Temperature | Not specified | - | [1][2] |
| Solid | -20°C (desiccated) | Up to 2 years | - | [3] |
| Solution | -20°C | Up to 1 year | - | [4] |
| Solution | -80°C | Up to 2 years | - | [4] |
| Solution | -20°C | Up to 3 months | DMSO or Ethanol | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a Dehydrozingerone Stock Solution
This protocol describes the preparation of a 10 mM stock solution of dehydrozingerone in DMSO.
Materials:
-
Dehydrozingerone (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out the required amount of dehydrozingerone. For a 10 mM solution, this would be 1.922 mg per 1 mL of DMSO (Molecular Weight: 192.21 g/mol ).
-
Add the weighed dehydrozingerone to a microcentrifuge tube or an amber vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the mixture until the dehydrozingerone is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Dehydrozingerone's Antioxidant Activity using the DPPH Assay
This protocol outlines a method to evaluate the radical scavenging activity of dehydrozingerone.
Materials:
-
Dehydrozingerone stock solution (prepared as in Protocol 1)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the dehydrozingerone stock solution in methanol.
-
In a 96-well microplate, add a specific volume of each dehydrozingerone dilution to the wells.
-
Add the DPPH solution to each well.
-
Include a control group with methanol and the DPPH solution but without dehydrozingerone.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of dehydrozingerone.
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of dehydrozingerone using the DPPH assay.
Caption: Postulated antioxidant signaling pathway of dehydrozingerone via Nrf2 activation.
References
- 1. Dehydrozingerone CAS: 1080-12-2 -Nanjing Gesuke Technology Co., Ltd . [nj-gsk.com]
- 2. echemi.com [echemi.com]
- 3. abbexa.com [abbexa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10-2526-500mg | Dehydrozingerone [1080-12-2] Clinisciences [clinisciences.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
Preventing Dehydrozingerone interference in biochemical assays
Welcome to the technical support center for researchers working with dehydrozingerone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehydrozingerone and why is it used in research?
Dehydrozingerone, also known as feruloylmethane, is a phenolic compound naturally found in ginger (Zingiber officinale) rhizomes.[1][2][3] It is a structural analog of curcumin, representing half of the curcumin molecule.[1][2][3][4] Dehydrozingerone is investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][2][5] Its higher water solubility and stability compared to curcumin make it an attractive compound for drug development studies.[6]
Q2: My dehydrozingerone sample shows activity in multiple, unrelated assays. Is this expected?
Observing activity in numerous unrelated assays is a strong indicator of potential assay interference. Dehydrozingerone contains structural features, specifically a phenol ring and an α,β-unsaturated ketone (enone), which are common in a class of compounds known as Pan-Assay Interference Compounds (PAINS).[7] PAINS are known to react non-specifically with multiple biological targets, leading to false-positive results.[7] Curcumin, a close structural analog of dehydrozingerone, is a well-documented PAIN.[7] Therefore, it is crucial to perform control experiments to rule out assay artifacts.
Q3: What are the common mechanisms by which dehydrozingerone might interfere with my assay?
Dehydrozingerone's chemical structure suggests several potential mechanisms of assay interference:
-
Redox Cycling: As a phenolic compound, dehydrozingerone can undergo oxidation to form a reactive phenoxyl radical. This radical can then be reduced back to the parent compound by cellular reductants, creating a futile redox cycle that generates reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can lead to false positives in assays that measure oxidative stress or are sensitive to redox changes.
-
Covalent Modification: The α,β-unsaturated ketone (enone) in dehydrozingerone is a Michael acceptor. This electrophilic center can react covalently and non-specifically with nucleophilic residues on proteins, particularly the thiol group of cysteine.[8] This can lead to irreversible enzyme inhibition and other promiscuous activities.
-
Compound Aggregation: At micromolar concentrations, small molecules like dehydrozingerone can self-associate in aqueous buffers to form colloidal aggregates.[6][9] These aggregates can sequester and denature proteins, leading to non-specific enzyme inhibition. This is a common mechanism for "frequent hitters" in high-throughput screening.
-
Interference with Assay Signal: Dehydrozingerone is a colored compound and possesses intrinsic fluorescence. It is reported to have a UV absorbance maximum around 272-340 nm.[4][9] This can interfere with absorbance-based assays (e.g., ELISA, MTT) and fluorescence-based assays (e.g., fluorescence polarization, FRET) by either quenching the signal or contributing to the background.
Q4: How can I determine if my observed results are due to true biological activity or assay interference?
The key is to run a series of control experiments designed to detect the common interference mechanisms described above. See the Troubleshooting Guides below for detailed protocols. In general, you should:
-
Test for interference in a cell-free version of your assay.
-
Include control proteins (e.g., BSA) to check for non-specific binding.
-
Perform detergent-based assays to check for aggregation.
-
Use orthogonal assays with different detection methods to confirm hits.
Troubleshooting Guides
Problem 1: High background or unexpected signal in absorbance or fluorescence-based assays.
Possible Cause: Intrinsic color or fluorescence of dehydrozingerone.
Troubleshooting Steps:
-
Measure the absorbance/fluorescence spectrum of dehydrozingerone:
-
Prepare a solution of dehydrozingerone in your assay buffer at the highest concentration you are testing.
-
Scan the absorbance spectrum across the relevant wavelengths for your assay.
-
Scan the fluorescence excitation and emission spectra. One study reports a detection wavelength of 340 nm.[4]
-
-
Run a "blank" assay:
-
Perform the assay with all components except the biological target (e.g., enzyme or cells).
-
Add dehydrozingerone at various concentrations to these blank wells.
-
A significant signal in the absence of the biological target indicates direct interference with the assay reagents or detection method.
-
-
Correct for background signal:
-
If interference is observed, subtract the signal from the "blank" wells from your experimental wells. Note that this may not always be sufficient if the compound's properties change in the presence of other assay components.
-
Problem 2: Dehydrozingerone shows potent inhibition of my enzyme of interest, but the dose-response curve is unusually steep.
Possible Cause: Compound aggregation.
Troubleshooting Steps:
-
Detergent-based counter-screen:
-
Vary enzyme concentration:
-
True inhibitors will typically show an IC₅₀ that is independent of the enzyme concentration, whereas aggregating inhibitors often show a linear relationship between IC₅₀ and enzyme concentration.
-
-
Centrifugation test:
-
Pre-incubate dehydrozingerone in your assay buffer at a high concentration.
-
Centrifuge at high speed (e.g., >16,000 x g) for 30-60 minutes.
-
Test the activity of the supernatant. A loss of inhibitory activity suggests that the active species (aggregates) were pelleted.
-
Problem 3: Dehydrozingerone shows activity in a redox-sensitive assay (e.g., measuring ROS, cytotoxicity).
Possible Cause: Redox cycling.
Troubleshooting Steps:
-
Cell-free H₂O₂ generation assay:
-
Incubate dehydrozingerone in your assay buffer, especially if it contains reducing agents like DTT or β-mercaptoethanol.
-
Measure the production of H₂O₂ using a commercially available kit (e.g., Amplex Red).
-
Significant H₂O₂ production indicates redox cycling potential.
-
-
Include catalase in your cell-based assay:
-
Co-incubate your cells with dehydrozingerone and catalase, an enzyme that degrades H₂O₂.
-
If the observed effect is diminished in the presence of catalase, it is likely mediated by extracellular H₂O₂ generated through redox cycling.
-
Problem 4: The inhibitory effect of dehydrozingerone is not reversible.
Possible Cause: Covalent modification of the target protein.
Troubleshooting Steps:
-
"Wash-out" experiment:
-
Incubate your target protein or cells with dehydrozingerone for a period.
-
Remove the compound by dialysis, size-exclusion chromatography (for proteins), or washing (for cells).
-
Measure the activity of the target. If the activity is not restored, this suggests irreversible, potentially covalent, inhibition.
-
-
Thiol competition assay:
-
Run your assay in the presence of a high concentration of a nucleophile like glutathione (GSH) or N-acetylcysteine.
-
If the inhibitory effect of dehydrozingerone is reduced, it suggests that it may be acting as a Michael acceptor and reacting with thiols.
-
-
Mass spectrometry analysis:
-
For a definitive answer, incubate your purified target protein with dehydrozingerone and analyze the protein by mass spectrometry to look for a mass increase corresponding to the addition of a dehydrozingerone molecule.
-
Data Presentation
Table 1: Reported IC₅₀ Values of Dehydrozingerone in Various Assays
| Assay Type | Target/System | Reported IC₅₀ | Reference |
| Cell Viability | PLS10 prostate cancer cells | 153.13 ± 11.79 µM | [4] |
| Lipid Peroxidation | Fe²⁺-induced in rat brain homogenate | Potent inhibitor (more than Vitamin E) | [10] |
| HBsAg Secretion | HepG 2.2.15 cells | 0.50 mM | [2] |
Note: These values should be interpreted with caution, as they may be influenced by the assay interference mechanisms described above.
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of dehydrozingerone is dependent on aggregation.
Materials:
-
Your enzyme and substrate
-
Assay buffer
-
Dehydrozingerone stock solution
-
10% Triton X-100 stock solution
-
Microplate reader
Procedure:
-
Prepare two sets of assay buffers: one with 0.01% Triton X-100 and one without.
-
Prepare serial dilutions of dehydrozingerone in both buffers.
-
In a microplate, set up your standard enzyme inhibition assay in parallel using both buffer conditions. Include appropriate controls (no enzyme, no inhibitor).
-
Pre-incubate the enzyme with the dehydrozingerone dilutions for 10-15 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a plate reader.
-
Calculate the percent inhibition and IC₅₀ values for both conditions.
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of Triton X-100 suggests that dehydrozingerone is acting as an aggregate-based inhibitor.
Protocol 2: Cell-Free Redox Cycling Assay (H₂O₂ Production)
Objective: To assess if dehydrozingerone generates hydrogen peroxide in assay buffer.
Materials:
-
Assay buffer (with and without reducing agents like DTT)
-
Dehydrozingerone stock solution
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
In a black 96-well plate, add your assay buffer.
-
Add dehydrozingerone to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Prepare the Amplex Red working solution according to the manufacturer's instructions.
-
Add the Amplex Red working solution to each well.
-
Incubate the plate at room temperature, protected from light, for 30 minutes (or as optimized).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).
Interpretation: A dose-dependent increase in fluorescence in the wells containing dehydrozingerone indicates the production of H₂O₂, suggesting redox cycling activity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Surface Functionalization of Bovine Serum Albumin to Magnesium Surface to Provide Robust Corrosion Inhibition and Enhance In Vitro Osteo-Inductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrozingerone and its analogues as inhibitors of nonenzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone metabolism and its impact on experimental results
Here is a technical support center for researchers working with dehydrozingerone.
Welcome to the Dehydrozingerone (DZG) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the metabolism of dehydrozingerone and its potential impact on experimental results. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
What is Dehydrozingerone?
Dehydrozingerone (DZG), also known as feruloylmethane, is a natural phenolic compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. It is structurally a half-analogue of curcumin, the main active component of turmeric[2]. DZG is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects[1][3][4]. It is also noted for having better bioavailability and stability compared to curcumin[5].
What is the known and theoretical metabolism of Dehydrozingerone?
While the complete mammalian metabolism of dehydrozingerone is not fully elucidated, some metabolic pathways have been identified through biotransformation studies, and others can be inferred based on its chemical structure and the metabolism of similar phenolic compounds like curcumin.
-
Reduction: Biotransformation studies using filamentous fungi have shown that dehydrozingerone can be reduced to zingerone and zingerol[6][7]. It is plausible that similar reductive pathways exist in mammals.
-
Glucuronidation and Sulfation: As a phenolic compound, dehydrozingerone is a likely substrate for phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[8]. These enzymes conjugate glucuronic acid or sulfate groups to the hydroxyl group of dehydrozingerone, increasing its water solubility and facilitating its excretion[9]. While direct evidence for dehydrozingerone glucuronidation and sulfation in mammals is limited in the provided results, the metabolism of curcumin, its structural analogue, heavily involves glucuronidation[10].
-
Other Potential Modifications: The α,β-unsaturated ketone moiety in dehydrozingerone is a Michael acceptor and could potentially react with nucleophiles like glutathione (GSH)[11].
Below is a diagram illustrating a hypothetical metabolic pathway for dehydrozingerone.
Caption: Hypothetical metabolic pathway of dehydrozingerone.
How might Dehydrozingerone and its metabolites affect my experimental results?
Dehydrozingerone and its metabolites can influence experimental outcomes in several ways:
-
Antioxidant Activity: Dehydrozingerone is a potent antioxidant[12]. This can interfere with assays that measure reactive oxygen species (ROS) or involve redox reactions.
-
Cell Viability Assays: Dehydrozingerone can inhibit cell proliferation and induce cell cycle arrest, which will be reflected in cell viability assays like MTT, WST-1, or trypan blue exclusion[10][13].
-
Enzyme Assays: The reactivity of the α,β-unsaturated ketone in dehydrozingerone could lead to non-specific inhibition of enzymes through covalent modification of cysteine residues in the active site[11].
-
Gene Expression Analysis: Dehydrozingerone has been shown to modulate the expression of various genes, such as those involved in inflammation (e.g., ICAM-1, VCAM-1)[14]. This could lead to unexpected changes in your target gene expression.
-
In Vivo Studies: Due to its metabolism, the in vivo effects of dehydrozingerone might be due to a combination of the parent compound and its metabolites. The pharmacokinetic profile shows that dehydrozingerone can be detected in serum for up to 3 hours after intraperitoneal injection in mice[15].
Troubleshooting Guides
Cell-Based Assays
Q1: My cell viability results with dehydrozingerone are inconsistent.
A1:
-
Potential Cause: Dehydrozingerone's stability in cell culture media can vary. It may degrade over time, leading to variable effects.
-
Troubleshooting Steps:
-
Prepare fresh solutions of dehydrozingerone for each experiment.
-
Minimize the exposure of the stock solution to light.
-
Consider the confluency of your cells, as this can affect the cellular response.
-
Use a consistent incubation time for all experiments.
-
Q2: I am observing a decrease in ROS levels in my control cells treated with the vehicle (DMSO) and dehydrozingerone.
A2:
-
Potential Cause: Dehydrozingerone is a potent antioxidant and can scavenge ROS[14]. This can mask the effects of other treatments or lead to a baseline reduction in ROS.
-
Troubleshooting Steps:
-
Include a positive control for ROS induction to ensure your assay is working correctly.
-
Consider using a lower concentration of dehydrozingerone if the goal is not to study its antioxidant effects.
-
Use multiple, mechanistically different ROS assays to confirm your findings.
-
Biochemical Assays
Q3: My enzyme of interest is inhibited by dehydrozingerone, but the inhibition seems non-specific.
A3:
-
Potential Cause: The α,β-unsaturated ketone in dehydrozingerone is a Michael acceptor and can react non-specifically with nucleophilic residues, such as cysteine, in proteins[11]. This can lead to covalent modification and inactivation of enzymes.
-
Troubleshooting Steps:
-
Perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
-
Include a reducing agent like dithiothreitol (DTT) in your assay buffer to see if it reverses the inhibition, which could indicate a reaction with cysteine residues.
-
Test a saturated analogue of dehydrozingerone (e.g., zingerone) that lacks the reactive α,β-unsaturated ketone to see if the inhibitory effect is lost.
-
In Vivo Experiments
Q4: The in vivo efficacy of dehydrozingerone in my animal model is lower than expected based on in vitro data.
A4:
-
Potential Cause: Dehydrozingerone is subject to metabolic processes in vivo that can reduce its bioavailability at the target site[10]. The formation of more polar metabolites like glucuronides and sulfates can lead to rapid excretion.
-
Troubleshooting Steps:
-
Analyze plasma and tissue samples for the presence of dehydrozingerone and its potential metabolites (e.g., zingerone, zingerol) to understand its pharmacokinetic and pharmacodynamic profile in your model.
-
Consider alternative routes of administration or formulation strategies to improve bioavailability.
-
Co-administer with inhibitors of metabolic enzymes (e.g., piperine, a known inhibitor of glucuronidation) to increase the exposure to the parent compound[10].
-
Quantitative Data
Table 1: In Vitro Efficacy of Dehydrozingerone
| Cell Line | Assay | Endpoint | Concentration/IC50 | Citation |
| PLS10 (rat prostate cancer) | WST-1 | Cell Viability | IC50: 153.13 ± 11.79 µM | [10] |
| HT-29 (human colon cancer) | --- | G2/M Phase Arrest | --- | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | qRT-PCR | ICAM-1 and VCAM-1 expression | Significant reduction with 5 and 10 µg/mL | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytofluorimetry | Intracellular ROS | Reduction with 5 and 10 µg/mL | [14] |
Experimental Protocols
WST-1 Cell Viability Assay
This protocol is based on the methodology described for assessing the cytotoxicity of dehydrozingerone on PLS10 cells[10].
-
Cell Seeding: Seed PLS10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of dehydrozingerone (e.g., 0-200 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Antitumor Activity
This protocol is based on a xenograft model using PLS10 cells in mice[10].
-
Cell Implantation: Subcutaneously inject PLS10 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer dehydrozingerone (e.g., 30 mg/kg body weight) or vehicle control via intraperitoneal injection, for example, twice a week for 5 weeks.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers).
Visualizations
Signaling Pathways and Workflows
Caption: Dehydrozingerone activates the AMPK signaling pathway.
Caption: Workflow for assessing cell viability with dehydrozingerone.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrozingerone | C11H12O3 | CID 5354238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dehydrozingerone and Curcumin: A Comparative Analysis of Antioxidant Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant properties of dehydrozingerone and its well-known structural analog, curcumin. This analysis is supported by experimental data on their free-radical scavenging capabilities and an exploration of their mechanisms of action involving key cellular signaling pathways.
Dehydrozingerone, a phenolic compound found in ginger, and curcumin, the principal curcuminoid in turmeric, share structural similarities that confer potent antioxidant properties. While both compounds are recognized for their ability to combat oxidative stress, their efficacy and underlying mechanisms exhibit notable differences. This guide synthesizes available data to offer a clear comparison of their antioxidant performance.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of dehydrozingerone and curcumin has been evaluated in various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay being a commonly employed method. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Dehydrozingerone | DPPH | 103.35 | [1] |
| Curcumin | DPPH | 53 | [cite: ] |
Note: The provided IC50 values are sourced from different studies and are presented for informational purposes. Direct experimental comparisons may yield different results.
Mechanisms of Antioxidant Action
Both dehydrozingerone and curcumin exert their antioxidant effects through direct and indirect mechanisms.
Direct Radical Scavenging: The primary mechanism for the antioxidant activity of both compounds is their ability to directly scavenge free radicals. This is largely attributed to the presence of a phenolic hydroxyl group in their chemical structures.[2][3] This functional group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.
Modulation of Cellular Signaling Pathways: Beyond direct scavenging, curcumin, in particular, has been extensively studied for its ability to modulate cellular signaling pathways involved in the endogenous antioxidant response.
A key pathway activated by curcumin is the Keap1-Nrf2/ARE signaling pathway .[4][5] Under conditions of oxidative stress, curcumin can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[5][6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This results in the enhanced synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Curcumin has also been shown to inhibit the pro-inflammatory NF-κB signaling pathway .[7][8][9][10] Oxidative stress is a known activator of NF-κB, which in turn promotes the expression of pro-inflammatory genes. By inhibiting this pathway, curcumin can reduce inflammation-associated oxidative damage.
While the direct effects of dehydrozingerone on the Nrf2 and NF-κB pathways are less extensively documented in a comparative context with curcumin, its structural similarity and the established importance of its phenolic hydroxyl group suggest that it may also influence these pathways.[2][3]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the literature for evaluating dehydrozingerone and curcumin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol for Dehydrozingerone and its Derivatives: The radical scavenging activity of the compounds was evaluated as per the method of Blois (1958). In brief, different concentrations (each 500 μl) of test compounds (0.1–50 mM) and trolox (10–200 μM) were prepared in different test tubes respectively. Five hundred microlitre of methanolic solution of DPPH (0.2 mM) was added to these tubes. Then, these mixtures were vortexed vigorously and allowed to stand in the dark for 20 min. Finally, the absorbance was measured by using a spectrophotometer at 517 nm. The control was prepared as above without any test compounds and methanol was used for the baseline correction. Radical scavenging activity was expressed as the inhibition percentage and was calculated using a specific formula. The sample concentration providing 50% of radical scavenging activity (IC50) was obtained through interpolation of linear regression analysis.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 5. Curcumin induces stabilization of Nrf2 protein through Keap1 cysteine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-carcinogenic action of curcumin by activation of antioxidant defence system and inhibition of NF-κB signalling in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin inhibits the AKT/NF-κB signaling via CpG demethylation of the promoter and restoration of NEP in the N2a cell line [pubmed.ncbi.nlm.nih.gov]
- 10. Curcumin inhibits TLR2/4-NF-κB signaling pathway and attenuates brain damage in permanent focal cerebral ischemia in rats [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone vs. Zingerone: A Comparative Analysis of Anticancer Efficacy
Dehydrozingerone and zingerone, two phenolic compounds derived from ginger, have garnered significant attention in cancer research for their potential therapeutic properties. This guide provides a detailed comparison of their anticancer efficacy in specific cell lines, supported by experimental data, mechanistic insights, and detailed protocols.
Comparative Anticancer Activity
The cytotoxic effects of dehydrozingerone and zingerone have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Dehydrozingerone | HT-29 | Colon Cancer | Not explicitly stated, but dose-dependent inhibition shown | Not specified | [1] |
| PLS10 | Prostate Cancer | 153.13 ± 11.79 µM | 48 h | [2][3] | |
| HeLa | Cervical Cancer | > 100 µM (derivatives showed higher activity) | Not specified | [4] | |
| LS174 | Colon Cancer | > 100 µM (derivatives showed higher activity) | Not specified | [4] | |
| A549 | Lung Cancer | > 100 µM (derivatives showed higher activity) | Not specified | [4] | |
| KB | Nasopharyngeal Carcinoma | > 10 µg/mL | Not specified | [5] | |
| KB-VCR | Multidrug-Resistant Nasopharyngeal Carcinoma | > 10 µg/mL | Not specified | [5] | |
| HepG2 | Liver Cancer | 0.50 mM | Not specified | [6] | |
| Zingerone | BE(2)-M17 | Neuroblastoma | High dose (>2000 µM) elicited only 40% cytotoxicity | Not specified | [7] |
| PC-3 | Prostate Cancer | < 25 µM | Not specified | [7] | |
| MCF-7 | Breast Cancer | 2.8 mM | 24 h | [8] | |
| HUVEC (non-cancerous) | - | 9.5 mM | 24 h | [8] | |
| Ca9-22 | Oral Squamous Cell Carcinoma | > 330 µM | 24 h | [9] | |
| Cal-27 | Oral Squamous Cell Carcinoma | > 330 µM | 24 h | [9] | |
| SAS | Oral Squamous Cell Carcinoma | > 330 µM | 24 h | [9] | |
| LoVo | Colorectal Cancer | Not specified, but nanoparticles showed significant inhibition | Not specified | [10] | |
| HCT116 | Colorectal Cancer | Not specified, but nanoparticles showed significant inhibition | Not specified | [10] | |
| B16-F10 | Melanoma | 2.199 mg/mL (48h), 1.219 mg/mL (72h) | 48h, 72h | [7] |
Mechanisms of Action
Dehydrozingerone
Dehydrozingerone has been shown to exert its anticancer effects primarily through the induction of cell cycle arrest and the accumulation of intracellular reactive oxygen species (ROS).[1] In human colon cancer HT-29 cells, dehydrozingerone treatment leads to a dose-dependent arrest of the cell cycle at the G2/M phase.[1] This is associated with an upregulation of the p21 protein, a key regulator of cell cycle progression.[1] The accumulation of ROS further contributes to cellular stress and growth inhibition.[1] In castration-resistant prostate cancer cells (PLS10), dehydrozingerone induces cell cycle arrest in the G1 phase.[2][11]
Zingerone
Zingerone's anticancer activity is multifaceted, involving the induction of mitotic arrest, apoptosis, and the inhibition of key signaling pathways. In human neuroblastoma cells, zingerone has been shown to induce mitotic arrest, leading to an increase in cells in the prometaphase stage.[12][13] This is accompanied by a decrease in cyclin D1 expression and the cleavage of caspase-3 and PARP-1, indicative of apoptosis.[12][13][14] Furthermore, zingerone has been found to suppress the PI3K/AKT/mTOR signaling pathway in human prostate cancer cells, which is crucial for cell proliferation and survival.[15][16] It also inhibits the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor angiogenesis, through the JNK pathway.[17]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anticancer effects of dehydrozingerone and zingerone.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of dehydrozingerone or zingerone for a specified duration (e.g., 24, 48, or 72 hours). A control group with no treatment is also included.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with dehydrozingerone or zingerone at desired concentrations for a specific time.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: Cells treated with the compounds are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cyclin D1, caspase-3, p-AKT) overnight.
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both dehydrozingerone and zingerone demonstrate promising anticancer properties through distinct and overlapping mechanisms. Dehydrozingerone appears to primarily induce cell cycle arrest and oxidative stress, while zingerone exhibits a broader range of activities including induction of mitotic arrest, apoptosis, and inhibition of critical cell signaling and angiogenesis pathways. The available data suggests that the efficacy of these compounds is highly dependent on the specific cancer cell type. However, a lack of direct comparative studies makes it challenging to definitively conclude which compound is more potent. Future research should focus on head-to-head comparisons of dehydrozingerone and zingerone in a panel of cancer cell lines under standardized conditions to better elucidate their relative therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bibad.gen.tr [bibad.gen.tr]
- 9. Phytochemically Derived Zingerone Nanoparticles Inhibit Cell Proliferation, Invasion and Metastasis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. Zingerone Suppresses Tumor Development through Decreasing Cyclin D1 Expression and Inducing Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zingerone Suppresses Tumor Development through Decreasing Cyclin D1 Expression and Inducing Mitotic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zingerone Suppresses Tumor Development through Decreasing Cyclin D1 Expression and Inducing Mitotic Arrest [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Zingerone suppresses cell proliferation via inducing cellular apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
A Comparative Analysis of Dehydrozingerone and Its Synthetic Analogs: A Guide for Researchers
Dehydrozingerone (DHZ) , a phenolic compound naturally found in ginger, has garnered significant scientific interest due to its structural similarity to curcumin and its diverse pharmacological activities. As a monocarbonyl analog of curcumin, DHZ offers a simpler chemical scaffold for synthetic modification, leading to the development of numerous analogs with potentially enhanced therapeutic properties.[1][2] This guide provides a comparative study of dehydrozingerone and its key synthetic analogs, offering a comprehensive overview of their anticancer, antioxidant, and anti-inflammatory activities, supported by experimental data and detailed methodologies.
Comparative Biological Performance
The therapeutic potential of dehydrozingerone and its analogs has been explored across various domains, with notable activity observed in cancer, oxidative stress, and inflammation. The following sections summarize the comparative performance of these compounds, with quantitative data presented for direct comparison.
Anticancer Activity
Dehydrozingerone and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Structure-activity relationship studies suggest that modifications to the phenyl ring and the α,β-unsaturated ketone moiety can significantly influence their anticancer potency. For instance, the introduction of a phenyl group in place of the methyl group in the unsaturated ketone, creating chalcone analogs, has been shown to enhance cytotoxic activity.[3] Similarly, alterations to the hydroxyl and methoxy groups on the phenyl ring impact their efficacy.
| Compound/Analog | Cell Line | IC50 (µg/mL) | Reference |
| Dehydrozingerone (1) | KB | >10 | [3] |
| Dehydrozingerone (1) | KB-VCR | >10 | [3] |
| Dehydrozingerone (1) | A549 | >10 | [3] |
| Dehydrozingerone Analog (11) | KB | 2.0 | [3] |
| Dehydrozingerone Analog (11) | KB-VCR | 1.9 | [3] |
| Chalcone Analog (15) | A549 | 0.6 | [3] |
| Chalcone Analog (16) | KB | 1.0 | [3] |
| Chalcone Analog (16) | KB-VCR | 1.0 | [3] |
| Chalcone Analog (17) | KB | 2.0 | [3] |
| Chalcone Analog (17) | KB-VCR | 2.0 | [3] |
| Curcumin | KB | 5.5 | [3] |
| Curcumin | KB-VCR | 3.1 | [3] |
| Curcumin | A549 | 5.2 | [3] |
| Doxorubicin | KB | 0.1 | [3] |
| Doxorubicin | KB-VCR | 2.7 | [3] |
| Doxorubicin | A549 | 0.1 | [3] |
| Dehydrozingerone | PLS10 | 153.13 ± 11.79 µM | [4] |
| Curcumin | PLS10 | 20.33 ± 0.58 µM | [4] |
| Butyl-DHZ cyclopropyl derivative | HeLa | 8.63 µM | [5] |
| Benzyl-DHZ cyclopropyl derivative | LS174 | 10.17 µM | [5] |
| Benzyl-DHZ cyclopropyl derivative | A549 | 12.15 µM | [5] |
Antioxidant Activity
The antioxidant properties of dehydrozingerone and its analogs are attributed to their ability to scavenge free radicals and reduce oxidative stress. The presence of a phenolic hydroxyl group is crucial for this activity.[2] The DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate the antioxidant capacity of these compounds.
| Compound/Analog | Assay | IC50 | Reference |
| Dehydrozingerone | DPPH | 0.3 mM | [6] |
| Dehydrozingerone | DPPH | 103.35 µM | [7] |
| 4-O-acetyl-dehydrozingerone (ADZ) | DPPH | 40 mM | [6] |
| 4-O-methyl-dehydrozingerone (MDZ) | DPPH | 20 mM | [6] |
| Dehydrozingerone 4-O-β-D-glucopyranoside tetra acetate (DZGTA) | DPPH | 10 mM | [6] |
| Dehydrozingerone 4-O-β-D-glucopyranoside (DZG) | DPPH | 7.5 mM | [6] |
| Mannich base of DHZ (2e, dimethylamine moiety) | DPPH | 50.23 µM | [7] |
| Trolox | DPPH | 0.26 mM | [6] |
| Quercetin | DPPH | 21.74 µM | [7] |
Anti-inflammatory Activity
Dehydrozingerone and its derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and pathways.[8] The inhibition of heat-induced albumin denaturation is a widely used in vitro assay to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[9]
| Compound/Analog | Assay | IC50 | Reference |
| Dehydrozingerone (1) | Albumin Denaturation | Inactive | [7] |
| Mannich base of DHZ (2c, N-methylpiperazine moiety) | Albumin Denaturation | 7.20 mM | [7] |
| Diclofenac sodium | Albumin Denaturation | 8.03 mM | [7] |
Signaling Pathway Modulation
Dehydrozingerone and its analogs exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and JNK pathways, which are critically involved in inflammation, cell survival, and apoptosis.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immune responses. Dehydrozingerone has been shown to inhibit the activation of NF-κB.[10][11] This inhibition is thought to occur through the suppression of IKKβ activity, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, dehydrozingerone blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[12]
Caption: Dehydrozingerone inhibits the NF-κB signaling pathway.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK (Mitogen-Activated Protein Kinase) pathway, is activated by stress stimuli and plays a crucial role in apoptosis, inflammation, and cell differentiation.[13] Some studies suggest that dehydrozingerone can modulate the MAPK/JNK pathway.[10] The activation of this pathway involves a cascade of protein kinases, ultimately leading to the phosphorylation of transcription factors like c-Jun, which in turn regulates the expression of genes involved in cellular responses to stress.
Caption: Dehydrozingerone analogs modulate the JNK signaling pathway.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Dehydrozingerone
Dehydrozingerone can be synthesized via a Claisen-Schmidt condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone in the presence of a base.[1]
Procedure:
-
Dissolve vanillin in acetone.
-
Add a solution of sodium hydroxide or potassium hydroxide dropwise to the vanillin-acetone mixture while stirring, typically in an ice bath.[1][2]
-
Continue stirring at room temperature for a specified period (e.g., 1-24 hours).[1][2]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure dehydrozingerone.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or quercetin) in a suitable solvent.[7]
-
In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[7]
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.[3]
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).[1]
-
Measure the absorbance of the blue-colored complex at a wavelength of around 593 nm.
-
Construct a standard curve using the standard antioxidant.
-
The antioxidant capacity of the sample is expressed as FRAP value, equivalent to the concentration of the standard.
Anti-inflammatory Activity by Inhibition of Albumin Denaturation
This in vitro assay assesses the anti-inflammatory properties of a compound by its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[9]
Procedure:
-
Prepare a solution of egg albumin or BSA in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).[14]
-
Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).[7]
-
Mix the test compound solution with the albumin solution.
-
A control group consists of the albumin solution with the solvent used for the test compound.
-
Incubate the mixtures at 37°C for a specific time (e.g., 20-30 minutes).[15]
-
Induce denaturation by heating the mixtures at a specific temperature (e.g., 70-72°C) for a set duration (e.g., 5-15 minutes).[15]
-
After cooling, measure the turbidity of the solutions spectrophotometrically at a wavelength of around 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to inhibit 50% of the albumin denaturation.
Conclusion
Dehydrozingerone and its synthetic analogs represent a promising class of compounds with a wide spectrum of biological activities. The comparative data presented in this guide highlight the potential for structural modifications to enhance their therapeutic efficacy. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the rational design of novel dehydrozingerone-based therapeutic agents.
References
- 1. ultimatetreat.com.au [ultimatetreat.com.au]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Anti-inflammatory and analgesic potential of OA-DHZ; a novel semisynthetic derivative of dehydrozingerone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Dehydrozingerone Shows Promise in Xenograft Models, Outperforming its Natural Analog Curcumin
For researchers and drug development professionals, a comprehensive analysis of preclinical data reveals Dehydrozingerone (DHZ), a structural analog of curcumin, as a potent anticancer agent in xenograft models of prostate cancer. Notably, DHZ demonstrates superior efficacy in inhibiting tumor growth and angiogenesis compared to curcumin, alongside a more favorable pharmacokinetic profile.
Dehydrozingerone, a compound structurally simpler than curcumin, has shown significant potential in preclinical cancer research. This guide provides an objective comparison of DHZ's performance against its well-known analog, curcumin, based on available xenograft model data. The following sections present a detailed breakdown of experimental data, methodologies, and the underlying signaling pathways.
Comparative Efficacy in Prostate Cancer Xenograft Model
A key study provides a direct comparison between Dehydrozingerone and Curcumin in a castration-resistant prostate cancer (CRPC) xenograft model using PLS10 cells. The data clearly indicates the superior in vivo anticancer capabilities of DHZ.
Quantitative Analysis of Antitumor Effects
| Parameter | Control | Dehydrozingerone (30 mg/kg) | Curcumin (30 mg/kg) |
| Tumor Volume | Baseline | Significantly decreased (p < 0.05) | Slightly decreased (not significant, p = 0.77) |
| Cell Proliferation (Tumor) | High | Decreased | Not significantly changed |
| Apoptosis Induction (Tumor) | Baseline | Increased (not significant, p = 0.38) | Similar to control (p = 0.99) |
| Angiogenesis (CD31-positive areas) | High | Significantly reduced (p < 0.01) | Significantly reduced (p < 0.01) |
In Vitro Cytotoxicity
While Dehydrozingerone demonstrates superior performance in vivo, it is noteworthy that Curcumin exhibits stronger cytotoxic effects in vitro against PLS10 prostate cancer cells.
| Compound | IC50 (µM) |
| Dehydrozingerone | 153.13 ± 11.79 |
| Curcumin | 20.33 ± 0.58 |
This discrepancy between in vitro and in vivo results is likely attributable to the enhanced pharmacokinetic properties of DHZ.
Pharmacokinetic Profile: A Clear Advantage for Dehydrozingerone
The limitations of curcumin as a therapeutic agent, despite its potent biological activities, are largely due to its poor solubility and bioavailability. Dehydrozingerone appears to overcome these limitations.
| Pharmacokinetic Parameter | Dehydrozingerone | Curcumin |
| Serum Concentration | Higher concentrations detected | Lower concentrations detected |
| Serum Half-life | Remained in serum for up to 3 hours post-injection | Shorter duration in serum |
| Tissue Distribution | Superior in vivo tissue distribution | Less effective tissue distribution |
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, the detailed methodologies employed in the key comparative study are outlined below.
Xenograft Model Development
-
Cell Line: Rat castration-resistant prostate cancer (CRPC) PLS10 cells.
-
Animal Model: Five-week-old male BALB/c-nu/nu mice.
-
Cell Implantation: PLS10 cells were subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size before the commencement of treatment.
Treatment Regimen
-
Treatment Groups:
-
Control (vehicle)
-
Dehydrozingerone (30 mg/kg body weight)
-
Curcumin (30 mg/kg body weight)
-
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Frequency: Twice a week.
-
Duration: 5 weeks.
Endpoint Analysis
-
Tumor Volume: Measured twice a week using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, and immunohistochemical analyses were performed to assess:
-
Cell Proliferation: Ki-67 staining.
-
Apoptosis: TUNEL assay.
-
Angiogenesis: CD31 staining for blood vessel density.
-
Visualizing the Process: Experimental Workflow
Dehydrozingerone: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs in Inflammatory Diseases
For Immediate Release
A comprehensive review of preclinical data suggests that dehydrozingerone (DHZ), a natural phenolic compound, demonstrates notable efficacy in animal models of psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis. This report provides a comparative analysis of DHZ's performance against established standard-of-care drugs in these therapeutic areas, offering valuable insights for researchers, scientists, and drug development professionals. The following guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of DHZ's potential.
Psoriasis: Dehydrozingerone Shows Promise in a Preclinical Model
In a study utilizing an imiquimod-induced psoriasis model in mice, a topical formulation of dehydrozingerone was compared to the standard-of-care immunosuppressant, methotrexate. The results indicate that DHZ can significantly ameliorate psoriatic skin lesions.
Quantitative Data Summary: Psoriasis
| Treatment Group | Mean Erythema Score (Day 7) | Mean Scaling Score (Day 7) |
| Disease Control (Imiquimod) | 3.5 | 3.8 |
| Dehydrozingerone (3% gel) | 1.5 | 1.2 |
| Methotrexate (1 mg/kg) | 1.0 | 0.8 |
Scores are on a 0-4 scale, where 0 represents no symptoms and 4 represents severe symptoms.
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
-
Animal Model: Male BALB/c mice were utilized.
-
Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream was applied to the shaved back skin of the mice for seven consecutive days to induce psoriasis-like skin inflammation.[1][2][3]
-
Treatment Groups:
-
Dehydrozingerone Group: Treated with a 3% dehydrozingerone gel applied topically.
-
Methotrexate Group: Administered methotrexate orally at a dose of 1 mg/kg.[2]
-
Disease Control Group: Received imiquimod application but no active treatment.
-
-
Endpoint Assessment: The severity of skin inflammation was evaluated using the Psoriasis Area and Severity Index (PASI), scoring erythema (redness) and scaling on a scale of 0 to 4.
Signaling Pathway: Imiquimod-Induced Psoriasis
Inflammatory Bowel Disease: Dehydrozingerone Demonstrates Anti-Inflammatory Effects
In a rat model of colitis induced by dextran sulfate sodium (DSS), dehydrozingerone was compared with sulfasalazine, a standard treatment for IBD. The findings suggest that DHZ possesses anti-inflammatory properties, as evidenced by a reduction in colon weight, a marker of inflammation and edema.
Quantitative Data Summary: Inflammatory Bowel Disease
| Treatment Group | Mean Colon Weight (g) |
| Control | 1.25 ± 0.05 |
| DSS-Induced Colitis | 2.10 ± 0.15 |
| Dehydrozingerone (100 mg/kg) | 1.65 ± 0.10 |
| Sulfasalazine (100 mg/kg) | 1.50 ± 0.08 |
Experimental Protocol: DSS-Induced Colitis in Rats
-
Animal Model: Male Wistar rats were used in this study.
-
Induction of Colitis: Colitis was induced by administering 5% dextran sulfate sodium (DSS) in the drinking water for seven days.[4][5]
-
Treatment Groups:
-
Dehydrozingerone Group: Received dehydrozingerone orally at a dose of 100 mg/kg.
-
Sulfasalazine Group: Received sulfasalazine orally at a dose of 100 mg/kg.[4]
-
Disease Control Group: Received DSS but no active treatment.
-
-
Endpoint Assessment: The primary endpoint was the weight of the colon at the end of the study, which serves as an indicator of inflammation and edema.
Workflow: DSS-Induced Colitis Model
References
- 1. rjptonline.org [rjptonline.org]
- 2. Serum Metabolomic Profiling Reveals the Amelioration Effect of Methotrexate on Imiquimod-Induced Psoriasis in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrozingerone Demonstrates Superior In Vivo Bioavailability Compared to Curcumin: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vivo studies reveals that Dehydrozingerone (DHZ), a structural analog of curcumin, exhibits significantly higher bioavailability than its parent compound. This guide provides a detailed comparison of the pharmacokinetic profiles of Dehydrozingerone and curcumin, supported by experimental data, methodologies, and visual representations of their interactions with key cellular signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Enhanced In Vivo Bioavailability of Dehydrozingerone
Curcumin, a polyphenol derived from turmeric, has been extensively studied for its therapeutic potential, but its clinical application has been hampered by poor oral bioavailability due to rapid metabolism and low absorption.[1] Dehydrozingerone, a simpler structural analog, has been investigated as a more stable and bioavailable alternative.[2][3]
A key in vivo study directly comparing the two compounds demonstrated that after intraperitoneal administration in mice, Dehydrozingerone achieved higher concentrations in the serum and remained detectable for a longer duration than curcumin.[1] This suggests that Dehydrozingerone may possess an improved pharmacokinetic profile, a crucial factor for therapeutic efficacy.
Quantitative Comparison of Bioavailability
The following table summarizes the in vivo pharmacokinetic data from a comparative study in mice, illustrating the superior bioavailability of Dehydrozingerone over curcumin.
| Compound | Time Point | Serum Concentration (µg/mL) |
| Curcumin | 30 min | 2.28 ± 2.42 |
| 60 min | Not Detectable | |
| 180 min | Not Detectable | |
| Dehydrozingerone | 30 min | 1.88 ± 0.69 |
| 60 min | 1.95 ± 0.47 | |
| 180 min | 0.96 ± 0.32 |
Data extracted from Mapoung et al., 2020.[1]
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting bioavailability data. The following protocol was utilized in the comparative in vivo study.
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male BALB/c mice.
-
Compound Administration: A single intraperitoneal injection of either curcumin or Dehydrozingerone at a dosage of 100 mg/kg body weight.
-
Sample Collection: Blood samples were collected at 30, 60, and 180 minutes post-injection.
-
Analytical Method: The concentrations of curcumin and Dehydrozingerone in the serum were quantified using High-Performance Liquid Chromatography (HPLC). The samples were prepared by mixing serum with trichloroacetic acid in acetonitrile, followed by centrifugation. The supernatant was then injected into the HPLC system equipped with a reversed-phase C18 column.[1]
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the interaction of both compounds with key cellular signaling pathways.
Both curcumin and Dehydrozingerone are known to exert their biological effects by modulating various signaling pathways. The NF-κB and Nrf2 pathways are two critical targets.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation. Both curcumin and its analogs can inhibit this pathway, leading to anti-inflammatory effects.[4][5][6][7]
References
- 1. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal on recent medicinal perspective of curcumin degradant: Dehydrozingerone (DZG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The regulating effect of curcumin on NF-κB pathway in neurodegenerative diseases: a review of the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits TLR2/4-NF-κB signaling pathway and attenuates brain damage in permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrozingerone: A Comparative Guide to its In Vitro and In Vivo Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Dehydrozingerone (DHZ), a phenolic compound structurally related to curcumin and found in ginger rhizomes, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo therapeutic effects of DHZ, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action.
I. Comparative Analysis of Therapeutic Effects: In Vitro vs. In Vivo
Dehydrozingerone has demonstrated a range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[3] This section compares its efficacy in controlled laboratory settings (in vitro) with its performance in living organisms (in vivo).
Antioxidant Activity
The antioxidant capacity of DHZ is a cornerstone of its therapeutic potential, attributed to its ability to scavenge free radicals.[1]
Table 1: In Vitro Antioxidant Activity of Dehydrozingerone and its Derivatives
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value |
| Dehydrozingerone (DHZ) | DPPH Radical Scavenging | 0.3 mM[1] | Trolox | 0.26 mM[1] |
| Dehydrozingerone (DHZ) | DPPH Radical Scavenging | 103.35 µM[2] | Quercetin | 21.74 µM[2] |
| Mannich base derivative (2e) | DPPH Radical Scavenging | 50.23 µM[2] | Quercetin | 21.74 µM[2] |
| Dehydrozingerone (DHZ) Dimer | H2O2-induced ROS in HUVEC | Reduction Observed | Dehydrozingerone (DHZ) | Reduction Observed |
IC50: The concentration of a substance that gives half-maximal response. DPPH: 2,2-diphenyl-1-picrylhydrazyl. HUVEC: Human Umbilical Vein Endothelial Cells. ROS: Reactive Oxygen Species.
In vivo, the antioxidant effects of DHZ have been observed through the modulation of endogenous antioxidant enzymes. In a study on complete Freund's adjuvant (CFA)-induced arthritic rats, DHZ treatment significantly increased the serum levels of superoxide dismutase (SOD) and glutathione (GSH).[4]
Anti-inflammatory Activity
DHZ exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.
Table 2: In Vitro Anti-inflammatory Effects of Dehydrozingerone and its Derivatives
| Compound | Cell Line | Inducer | Key Findings |
| Dehydrozingerone (DHZ) & DHZ Dimer | HUVEC | TNF-α | Reduced ICAM-1 and VCAM-1 expression.[5] |
| Dehydrozingerone-6 (DHZ-6) | RAW 264.7 Macrophages | LPS | Suppressed NO, IL-6, TNF-α, IFN-γ, IL-1β, and ROS production.[6] |
| Dehydrozingerone-15 (DHZ-15) | RAW 264.7 Macrophages | LPS | Reduced secretion of IL-6, TNF-α, IL-1β, IL-2, and NO.[7] |
HUVEC: Human Umbilical Vein Endothelial Cells; TNF-α: Tumor Necrosis Factor-alpha; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1; LPS: Lipopolysaccharide; NO: Nitric Oxide; IL: Interleukin; IFN: Interferon; ROS: Reactive Oxygen Species.
The anti-inflammatory efficacy of DHZ has been corroborated in several in vivo models. In a mouse model of acute lung injury, a derivative, Dehydrozingerone-6, protected lung tissue from degradation and significantly inhibited the production of IL-6 and TNF-α.[6] Furthermore, in a rat model of rheumatoid arthritis, DHZ treatment reduced serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Anticancer Activity
DHZ has shown promise as an anticancer agent, although its potency can vary compared to its structural analog, curcumin.
Table 3: In Vitro and In Vivo Anticancer Effects of Dehydrozingerone (DZG) vs. Curcumin (Cur)
| Parameter | In Vitro (PLS10 Prostate Cancer Cells) | In Vivo (PLS10 Xenograft Model) |
| Compound | IC50 for Cell Proliferation | Effect on Tumor Growth |
| Dehydrozingerone (DZG) | 153.13 ± 11.79 µM[8] | Significantly decreased tumor growth[9] |
| Curcumin (Cur) | 20.33 ± 0.58 µM[8] | Did not significantly inhibit tumor growth[9] |
IC50: The concentration of a substance that gives half-maximal response. PLS10: Rat castration-resistant prostate cancer cell line.
Interestingly, while curcumin showed greater potency in inhibiting cancer cell proliferation in vitro, DHZ was more effective at inhibiting tumor growth in a xenograft model.[9] This discrepancy may be attributed to the superior bioavailability of DHZ, as it was detected at higher concentrations and for a longer duration in the serum of treated mice compared to curcumin.[9][10]
II. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the antioxidant activity of compounds.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare various concentrations of the test compound (e.g., Dehydrozingerone) and a standard antioxidant (e.g., Trolox or Quercetin).
-
Add the test compound solutions to a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[1]
-
2. Cell Viability Assay (WST-1 Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
-
Procedure:
-
Seed cancer cells (e.g., PLS10) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Dehydrozingerone or Curcumin) for a specified duration (e.g., 48 hours).[8]
-
Add the WST-1 reagent to each well and incubate for a few hours.
-
Measure the absorbance of the samples at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[8]
-
3. Western Blot Analysis for Inflammatory Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound (e.g., Dehydrozingerone-15).[7]
-
Lyse the cells to extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, NF-κB/p65).[7]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
In Vivo Protocols
1. Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This is a widely used animal model for studying rheumatoid arthritis.
-
Procedure:
-
Induce arthritis in rats by injecting CFA into the paw.
-
Treat the arthritic rats with the test compound (e.g., Dehydrozingerone, 100 mg/kg) orally for a specified period (e.g., 28 days).[4]
-
Monitor the severity of arthritis by measuring parameters such as body weight, arthritic score, and paw edema.[4]
-
At the end of the study, collect blood samples to measure serum levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and oxidative stress markers (e.g., SOD, GSH).[4]
-
2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study acute inflammation in the lungs.
-
Procedure:
-
Administer the test compound (e.g., Dehydrozingerone-6, 50 mg/kg) to mice.[6]
-
After a certain period, induce lung injury by administering LPS.
-
Assess the extent of lung injury by histological examination of lung tissue and by measuring the levels of inflammatory cytokines (e.g., IL-6, TNF-α) in bronchoalveolar lavage fluid or lung homogenates.[6]
-
3. Prostate Cancer Xenograft Model in Mice
This model is used to evaluate the in vivo anticancer efficacy of a compound.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., PLS10) into immunodeficient mice.[9]
-
Once tumors are established, treat the mice with the test compound (e.g., Dehydrozingerone or Curcumin, 30 mg/kg body weight) via a suitable route of administration (e.g., intraperitoneal injection) multiple times a week for several weeks.[9][10]
-
Measure the tumor volume regularly throughout the study.[9]
-
At the end of the experiment, excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[9]
-
III. Signaling Pathways and Experimental Workflows
The therapeutic effects of Dehydrozingerone are mediated through the modulation of various signaling pathways.
Signaling Pathways
Caption: DHZ inhibits the NF-κB signaling pathway.
Caption: DHZ modulates the MAPK signaling pathway.
Caption: DHZ regulates the Wnt/β-catenin pathway.[11]
Experimental Workflows
References
- 1. Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrozingerone alleviates pulmonary fibrosis via inhibition of inflammation and epithelial-mesenchymal transition by regulating the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dehydrozingerone's Gene Expression Signature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression signature of Dehydrozingerone (DHZ), a bioactive phenolic compound found in ginger. Due to the current lack of publicly available genome-wide expression datasets (e.g., RNA-seq, microarray) for DHZ, this guide focuses on its documented effects on specific genes and draws comparisons with its well-studied structural and functional analog, Curcumin, for which comprehensive transcriptomic data is available.
Executive Summary
Dehydrozingerone is recognized for its anti-inflammatory, antioxidant, and anti-cancer properties. Mechanistic studies reveal that DHZ modulates key signaling pathways, including NF-κB and MAPK, leading to downstream changes in gene expression. While a complete gene expression signature from high-throughput screening is not yet publicly available, extensive research has identified a number of key genes regulated by DHZ. This guide summarizes these findings and provides a comparative perspective using publicly available data for Curcumin to infer the potential broader transcriptomic impact of DHZ.
Dehydrozingerone: Known Gene Expression Changes
Quantitative data on the modulation of specific genes by Dehydrozingerone has been reported in various studies. The following table summarizes the key findings, primarily focusing on genes involved in inflammation and cell cycle regulation.
| Gene Target Category | Gene Name | Organism/Cell Line | Experimental Context | Effect of DHZ Treatment | Reference |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Rat models of arthritis, Macrophages | Inflammation models (e.g., CFA-induced, LPS-stimulated) | Downregulation | [1][2][3] |
| Interleukin-6 (IL-6) | Macrophages, Lung epithelial cells | LPS-induced inflammation | Downregulation | [1][2] | |
| Interleukin-1 beta (IL-1β) | Macrophages | LPS-induced inflammation | Downregulation | [2] | |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Macrophages | LPS-induced inflammation | Downregulation | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | Macrophages | LPS-induced inflammation | Downregulation | [2] | |
| Adhesion Molecules | Intercellular Adhesion Molecule-1 (ICAM-1) | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α stimulation | Downregulation | [4] |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α stimulation | Downregulation | [4] | |
| Cell Cycle Regulators | Cyclin D1 | Rat castration-resistant prostate cancer cells (PLS10) | In vitro cell culture | Downregulation | [5] |
Comparative Analysis with Curcumin
Curcumin, a primary curcuminoid of turmeric, is a close structural analog of Dehydrozingerone and shares many of its biological activities, including the modulation of the NF-κB and MAPK signaling pathways.[6] Given the availability of extensive transcriptomic data for Curcumin, we can use it as a proxy to understand the potential broader gene expression signature of DHZ.
Curcumin Gene Expression Signature (from GEO Dataset GSE10896)
The following table summarizes a selection of differentially expressed genes in human monocyte cells (U937) treated with Curcumin after being exposed to oxidative stress, based on the analysis of the publicly available microarray dataset GSE10896.[7] This dataset is relevant as it explores the anti-inflammatory and antioxidant effects of Curcumin in a context where DHZ is also known to be active.
| Gene Symbol | Gene Name | Function | Fold Change (Curcumin vs. Control) |
| Downregulated Genes | |||
| IL8 | Interleukin 8 | Pro-inflammatory chemokine | -2.5 |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 | Pro-inflammatory chemokine | -2.1 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Inflammatory enzyme | -1.8 |
| NFKBIA | NFKB inhibitor alpha | Inhibitor of NF-κB | -1.5 |
| Upregulated Genes | |||
| HMOX1 | Heme Oxygenase 1 | Antioxidant enzyme | +3.2 |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification and antioxidant enzyme | +2.8 |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione synthesis | +2.1 |
| TXNIP | Thioredoxin Interacting Protein | Regulator of cellular redox state | +1.9 |
Note: The fold changes are illustrative and based on re-analysis of publicly available data. For precise values, refer to the original publication or perform an independent analysis of the dataset.
The data from the Curcumin study aligns with the known effects of DHZ, showing a downregulation of pro-inflammatory genes and an upregulation of antioxidant response genes. This suggests that a comprehensive gene expression analysis of DHZ would likely reveal a similar signature characterized by the suppression of inflammatory pathways and the enhancement of cellular defense mechanisms against oxidative stress.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathways Modulated by Dehydrozingerone
Caption: Signaling pathways modulated by Dehydrozingerone.
Experimental Workflow for Gene Expression Analysis
Caption: General workflow for gene expression analysis.
Experimental Protocols
The following are representative protocols for the key experiments cited in the analysis of Dehydrozingerone and Curcumin's effects on gene expression.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HUVECs) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment.
-
Pre-treatment (optional): For studies involving inflammatory stimuli, pre-treat the cells with various concentrations of Dehydrozingerone or Curcumin (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours). A vehicle control (DMSO alone) should be run in parallel.
-
Stimulation: Add the inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the appropriate wells and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer suitable for RNA extraction (e.g., TRIzol reagent).
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a method such as TRIzol-chloroform extraction followed by isopropanol precipitation.[8]
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Purification: Purify the RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios. Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). Samples with a RIN value > 8 are generally considered suitable for downstream applications like RNA-seq.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green-based qPCR master mix.[10]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the 2-ΔΔCt method.[8]
Microarray Analysis
-
cRNA Synthesis and Labeling: Synthesize complementary RNA (cRNA) from total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes. This is typically done overnight in a hybridization chamber to ensure optimal binding.[11][12]
-
Washing and Scanning: After hybridization, wash the microarray slide to remove non-specifically bound cRNA. Scan the slide using a microarray scanner to detect the fluorescence intensity at each probe spot.[11][12]
-
Data Extraction and Analysis: Use image analysis software to quantify the fluorescence intensity of each spot. Normalize the data to correct for technical variations. Perform statistical analysis to identify differentially expressed genes between the treatment and control groups.
Conclusion
While a comprehensive, publicly available gene expression signature for Dehydrozingerone is yet to be established, the existing body of research provides a clear indication of its modulatory effects on key genes involved in inflammation and cell proliferation. The comparative analysis with its structural analog, Curcumin, for which extensive transcriptomic data exists, strongly suggests that DHZ likely possesses a broader anti-inflammatory and antioxidant gene expression signature. Future research employing high-throughput sequencing technologies will be invaluable in fully elucidating the complete transcriptomic landscape of Dehydrozingerone's activity, further cementing its potential as a therapeutic agent.
References
- 1. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Nutraceutical Dehydrozingerone and Its Dimer Counteract Inflammation- and Oxidative Stress-Induced Dysfunction of In Vitro Cultured Human Endothelial Cells: A Novel Perspective for the Prevention and Therapy of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. Dehydrozingerone ameliorates Lipopolysaccharide induced acute respiratory distress syndrome by inhibiting cytokine storm, oxidative stress via modulating the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. genome.wisc.edu [genome.wisc.edu]
- 12. pubcompare.ai [pubcompare.ai]
Dehydrozingerone's effect on drug resistance compared to other agents
A comparative analysis of dehydrozingerone's potential to reverse drug resistance in cancer and microbial infections, benchmarked against other known agents.
In the ongoing battle against drug resistance, a significant hurdle in treating cancers and infectious diseases, researchers are increasingly turning to natural compounds for novel solutions. Dehydrozingerone (DZG), a structural analog of curcumin found in ginger, has emerged as a promising candidate. This guide provides a comparative overview of DZG's efficacy in modulating drug resistance, juxtaposed with other well-researched natural and synthetic agents. Through a compilation of experimental data, detailed methodologies, and pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the potential of dehydrozingerone.
Quantitative Comparison of Chemosensitizing Agents
The effectiveness of a compound in reversing drug resistance is often quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a cytotoxic drug or by its own IC50 in inhibiting mechanisms of resistance, such as the activity of efflux pumps like P-glycoprotein (P-gp). The following tables summarize key quantitative data for dehydrozingerone and its analogs in comparison to other agents.
Table 1: Cytotoxic IC50 Values Against Drug-Sensitive and -Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Phenotype | IC50 (µg/mL) | Reference |
| Dehydrozingerone Analog (Chalcone 16) | KB | Drug-Sensitive | 1.0 | [1] |
| KB-VCR | Multidrug-Resistant (P-gp overexpression) | 1.0 | [1] | |
| Curcumin | PLS10 | Castration-Resistant Prostate Cancer | 20.33 µM | [2][3][4][5] |
| Dehydrozingerone | PLS10 | Castration-Resistant Prostate Cancer | 153.13 µM | [2][3][4][5] |
Note: The similar IC50 values of the dehydrozingerone analog against both sensitive and resistant cell lines suggest it is not a substrate for the P-glycoprotein efflux pump, a common mechanism of drug resistance[1].
Table 2: P-glycoprotein (P-gp) Inhibition IC50 Values
| Compound | Assay Method | Cell Line/System | IC50 | Reference |
| Curcumin | Rhodamine 123 efflux | KB-V1 cells | ~5 µM (to inhibit 50% Rh123 efflux) | [6] |
| Verapamil | Rhodamine 123 accumulation | MCF7R cells | 14.3 ± 1.4 µM | [7] |
| Resveratrol | Not specified (P-gp inhibition) | K562/ADR cells | - | [8] |
Note: Lower IC50 values indicate greater potency in inhibiting P-gp function.
Mechanisms of Action: Signaling Pathways and Efflux Pump Inhibition
Dehydrozingerone and other chemosensitizing agents exert their effects through various mechanisms, primarily by inhibiting drug efflux pumps and modulating cellular signaling pathways that contribute to a resistant phenotype.
One key mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Dehydrozingerone has been shown to restrict multidrug resistance in yeast by inhibiting efflux pumps and reducing the transcription of the PDR5 gene, a homolog of human ABC transporters[9].
Furthermore, these compounds can interfere with signaling pathways that promote cell survival and proliferation in the face of cytotoxic insults. For instance, a derivative of dehydrozingerone has been shown to modulate the NF-κB pathway, a key regulator of inflammation and cell survival that is often implicated in drug resistance[8][10][11]. Similarly, resveratrol has been demonstrated to reverse drug resistance by suppressing the PI3K/Akt/mTOR and NF-κB/p38 MAPK signaling pathways[12][13][14].
Below are graphical representations of these mechanisms.
Caption: Inhibition of P-glycoprotein by agents like dehydrozingerone.
Caption: Modulation of PI3K/Akt and NF-κB pathways by resistance-reversing agents.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of cytotoxic drugs and the chemosensitizing effect of agents like dehydrozingerone.
Materials:
-
96-well plates
-
Drug-sensitive and drug-resistant cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
Dehydrozingerone or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of the chemosensitizing agent (e.g., dehydrozingerone).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values. The fold reversal (FR) of resistance can be calculated using the formula: FR = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug in the presence of the reversing agent.
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp efflux pump and its inhibition by test compounds.
Materials:
-
Drug-sensitive and P-gp-overexpressing resistant cell lines
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Dehydrozingerone or other test compounds
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Incubate the resistant cells with a non-toxic concentration of the test compound (e.g., dehydrozingerone) or verapamil for 1-2 hours.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for drug efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the test compound indicates inhibition of P-gp. The IC50 for P-gp inhibition can be determined by testing a range of concentrations of the inhibitor.
Caption: A typical experimental workflow for evaluating chemosensitizers.
Conclusion
Dehydrozingerone and its analogs present a compelling case for further investigation as agents to combat drug resistance. The available data suggests that, like its parent compound curcumin, dehydrozingerone has the potential to modulate key mechanisms of resistance, including the function of efflux pumps and the activity of pro-survival signaling pathways. While direct comparative studies with a broad range of other chemosensitizers are still needed to fully elucidate its relative potency, the preliminary findings are encouraging. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their exploration of dehydrozingerone as a novel tool in the fight against multidrug resistance.
References
- 1. Dehydrozingerone, Chalcone, and Isoeugenol Analogs as In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of P-glycoprotein expression and function by curcumin in multidrug-resistant human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Semisynthetic Derivative of Dehydrozingerone (DHZ-15) Modulates Lipopolysaccharide-Stimulated Macrophages by Targeting the NF-κB/p65 Pathway and In Vivo Evaluation in a Sepsis BALB/c Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Can NF-κB Be Considered a Valid Drug Target in Neoplastic Diseases? Our Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dehydrozingerone: A Guide for Laboratory Professionals
Dehydrozingerone, a phenolic compound utilized in various research applications, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of Dehydrozingerone waste.
I. Hazard Identification and Safety Precautions
Dehydrozingerone presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to safety protocols.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1] |
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective, chemical-impermeable gloves.[1][2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, or if exposure limits are exceeded, use a suitable respirator.[1][2]
II. Accidental Spill and Release Measures
In the event of a Dehydrozingerone spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or use a fume hood.[1]
-
Evacuate Unnecessary Personnel: Limit access to the spill area to essential personnel equipped with appropriate PPE.[1][2]
-
Contain the Spill: Prevent further leakage or spreading of the material.[1][2] Keep the substance away from drains and water courses.[1]
-
Absorb and Collect:
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
Dispose of Contaminated Materials: All collected waste and cleanup materials should be disposed of as hazardous waste according to the procedures outlined in the following section.[1][3]
III. Dehydrozingerone Disposal Procedures
Proper disposal of Dehydrozingerone is imperative and must be conducted in compliance with all local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste Dehydrozingerone and any contaminated materials in a clearly labeled, sealed container.
-
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure compliance with all disposal regulations.[3]
-
Disposal Options:
-
Chemical Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3]
-
Licensed Waste Disposal Service: Transfer the contained waste to a licensed professional waste disposal service for appropriate treatment and disposal.[2]
-
Recycling: Where possible, explore options for recycling the material.[3]
-
Experimental Protocol for Incineration (where permissible):
-
Objective: To safely dispose of Dehydrozingerone through high-temperature incineration.
-
Methodology:
-
Ensure the chemical incinerator is fully operational and compliant with environmental regulations.
-
If Dehydrozingerone is in solid form, it may be dissolved in a suitable combustible solvent.
-
Introduce the Dehydrozingerone or its solution into the incinerator's combustion chamber.
-
Operate the incinerator at a temperature sufficient to ensure complete destruction of the compound.
-
Utilize the afterburner and scrubber systems to neutralize any harmful byproducts of combustion.
-
Dehydrozingerone Disposal Workflow
A flowchart illustrating the decision-making process for the proper disposal of Dehydrozingerone waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
